(2R)-3-chloro-2-methyl-1-propanol
Description
BenchChem offers high-quality (2R)-3-chloro-2-methyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-chloro-2-methyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
82516-66-3 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
(2R)-3-chloro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
NQULNQFAEYXUJJ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H](CO)CCl |
Canonical SMILES |
CC(CO)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Chiral Building Blocks: (2R)-3-Chloro-2-methyl-1-propanol vs. Roche Ester
The following technical guide details the structural relationship, synthetic interconnectivity, and application of (2R)-3-chloro-2-methyl-1-propanol relative to the Roche ester .
Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
In the landscape of asymmetric synthesis, the Roche ester (Methyl (S)-3-hydroxy-2-methylpropionate) serves as a foundational "chiral pool" reagent, providing a pre-defined stereocenter at low cost. (2R)-3-chloro-2-methyl-1-propanol is a high-value derivative of the Roche ester. It functions as a bifunctional electrophile/nucleophile scaffold, preserving the methyl-bearing stereocenter while offering orthogonal reactivity at the C1 (hydroxyl) and C3 (chloride) positions.
This guide delineates the stereochemical inversion nomenclature (CIP priority swap) that occurs during the transition from Roche ester to the chloro-alcohol, outlines a self-validating synthetic protocol, and maps their utility in polyketide drug development.
Structural & Stereochemical Analysis[1]
A critical source of confusion in using these building blocks is the apparent "inversion" of the stereodescriptor (S to R) despite the preservation of absolute spatial geometry. This is an artifact of the Cahn-Ingold-Prelog (CIP) priority rules, not a physical inversion of the chiral center.
Comparative Data Table
| Feature | Roche Ester (S-Isomer) | (2R)-3-chloro-2-methyl-1-propanol |
| IUPAC Name | Methyl (2S)-3-hydroxy-2-methylpropionate | (2R)-3-chloro-2-methylpropan-1-ol |
| CAS Number | 80657-57-4 | 82516-66-3 |
| Molecular Formula | C₅H₁₀O₃ | C₄H₉ClO |
| Mol.[1][2][3] Weight | 118.13 g/mol | 108.57 g/mol |
| Chiral Center | C2 (bonded to Me, H, COOMe, CH₂OH) | C2 (bonded to Me, H, CH₂OH, CH₂Cl) |
| CIP Configuration | (S) | (R) |
| Key Reactivity | Ester (Electrophile) / Alcohol (Nucleophile) | Alcohol (Nucleophile) / Chloride (Electrophile) |
The "Phantom" Inversion Mechanism
When converting the Roche ester to the chloro-alcohol, the hydroxyl group (-CH₂OH) is converted to a chloromethyl group (-CH₂Cl), and the ester (-COOMe) is reduced to a hydroxymethyl group (-CH₂OH).
-
Starting Material ((S)-Roche Ester):
-
Priority 1: -COOMe (Carbon bonded to 3 oxygens via phantom atoms)
-
Priority 2: -CH₂OH (Carbon bonded to 1 oxygen)
-
Priority 3: -CH₃
-
Result: (S)-Configuration.
-
-
Product ((2R)-Chloro-alcohol):
-
Priority 1: -CH₂Cl (Chlorine atomic #17 > Oxygen atomic #8)
-
Priority 2: -CH₂OH (Oxygen atomic #8 > Carbon atomic #6)
-
Priority 3: -CH₃
-
Result: The group at the "top" (formerly ester, now alcohol) drops from Priority 1 to Priority 2. The group at the "side" (formerly alcohol, now chloride) rises from Priority 2 to Priority 1.
-
Outcome: The R/S descriptor flips to (R) , even though the methyl group remains pointing in the same direction relative to the carbon backbone.
-
Synthetic Interconnectivity & Protocol
The synthesis of (2R)-3-chloro-2-methyl-1-propanol from (S)-Roche ester requires careful selection of reducing agents to prevent defunctionalization (e.g., reduction of the chloride).
Pathway Visualization
The following diagram illustrates the synthetic flow and the priority swap causing the descriptor change.
Caption: Transformation of (S)-Roche Ester to (2R)-Chloro-alcohol showing the CIP priority-induced descriptor inversion.
Validated Experimental Protocol
Objective: Synthesis of (2R)-3-chloro-2-methyl-1-propanol from (S)-Roche ester.
Step 1: Chlorination (Appel Reaction or Thionyl Chloride)
-
Reagents: (S)-Roche Ester (1.0 eq), Triphenylphosphine (1.1 eq), CCl₄ (solvent/reagent) OR SOCl₂/Pyridine.
-
Mechanism: Substitution of the primary hydroxyl. The stereocenter at C2 is not touched, preserving optical purity.
-
Checkpoint 1 (NMR): Monitor the disappearance of the -CH₂OH signal (δ ~3.6-3.8 ppm, dd) and appearance of -CH₂Cl (δ ~3.4-3.6 ppm). The methyl ester singlet (δ ~3.7 ppm) must remain intact.
Step 2: Chemoselective Reduction
-
Challenge: Reducing the ester without displacing the alkyl chloride. Strong nucleophilic hydrides like LiAlH₄ can cause hydrodehalogenation (replacing Cl with H).
-
Recommended Reagent: Lithium Borohydride (LiBH₄) in THF/MeOH or DIBAL-H at -78°C.
-
Protocol:
-
Dissolve Methyl (R)-3-chloro-2-methylpropionate in anhydrous THF (0.5 M).
-
Add LiBH₄ (1.5 eq) slowly at 0°C.
-
Stir at RT until ester is consumed (TLC monitoring: Ester R_f ~0.6 -> Alcohol R_f ~0.3 in 30% EtOAc/Hex).
-
Quench: Careful addition of sat. NH₄Cl (exothermic).
-
-
Checkpoint 2 (Self-Validation):
-
IR Spectroscopy: Disappearance of the Carbonyl stretch (~1740 cm⁻¹).
-
Optical Rotation: The product should exhibit specific rotation consistent with literature (approx
to , depending on concentration/solvent).
-
Applications in Drug Development
The (2R)-3-chloro-2-methyl-1-propanol scaffold is a "chiral bifunctional linker" used to construct complex polyketide chains.
Fragment Synthesis (Polyketides)
In the synthesis of microtubule-stabilizing agents like Discodermolide and Epothilones , the C1-C6 or C7-C15 fragments often require repeating methyl-bearing stereocenters.
-
Role: The chloro-alcohol acts as a masked "Roche Aldehyde." The chloride can be displaced by nucleophiles (e.g., cuprates, enolates) to extend the carbon chain, while the hydroxyl group (after protection) serves as the anchor for the next coupling.
-
Advantage over Roche Iodide: The chloro-derivative is more stable to storage and less prone to light-induced decomposition than the corresponding iodide, making it a preferred intermediate for large-scale GMP manufacturing.
Captopril and ACE Inhibitors
While Captopril (an ACE inhibitor) utilizes a 3-mercapto-2-methylpropanoyl side chain, the (2R)-3-chloro-2-methyl-1-propanol (or its oxidized acid form) represents a key divergence point.
-
Connection: The (2R)-chloro-alcohol can be oxidized to (R)-3-chloro-2-methylpropionic acid .
-
Inversion Strategy: Reaction of this (R)-acid (or its ester) with a thio-nucleophile (e.g., thioacetate) typically occurs at the primary carbon (C3), which does not invert the C2 center. To access the (S)-side chain required for Captopril, one would typically start with the enantiomeric Roche ester or utilize a resolution step, as direct substitution retains the configuration.
References
-
Roche Ester Structure & Properties
-
Synthetic Applications & Biocatalysis
-
Physical Data & Safety
Sources
- 1. (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO | CID 10080353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-3-Chloro-2-methylpropan-1-ol: Chemical Safety & Technical Guide
This guide serves as an authoritative technical resource for the handling, safety, and application of (R)-3-chloro-2-methylpropan-1-ol , a critical chiral building block in pharmaceutical synthesis.
Document Control:
-
Version: 2.1 (Technical Release)
-
Classification: Laboratory Safety & Process Development
Chemical Identity & Physicochemical Profile
(R)-3-chloro-2-methylpropan-1-ol is a bifunctional chiral synthon containing a primary alcohol and a primary alkyl chloride. Its utility stems from the ability to selectively functionalize either terminus, allowing for the construction of complex chiral architectures such as Captopril and other antihypertensive agents.
Identification Data
| Parameter | Technical Specification |
| IUPAC Name | (2R)-3-chloro-2-methylpropan-1-ol |
| CAS Registry Number | 10317-10-9 |
| Racemate CAS | 13403-73-1 |
| Synonyms | (R)-(-)-3-Chloro-2-methylpropanol; (R)-β-Chloroisobutanol |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| SMILES | CCCl |
| Chirality | R-enantiomer (derived from Roche Ester) |
Physical Properties
| Property | Value | Note |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 167°C ± 13°C | At 760 mmHg (Predicted) |
| Density | 1.05 g/cm³ | At 20°C |
| Flash Point | ~76.5°C | Combustible Liquid (Class IIIA) |
| Solubility | Soluble in alcohols, DCM, THF | Miscible with water (hydrolysis risk) |
| Vapor Pressure | ~1.5 mmHg | At 25°C (Estimated) |
Hazard Identification & Risk Assessment (GHS)
As a chlorohydrin derivative, this compound possesses alkylating potential and significant mucosal toxicity. It must be handled with the rigor reserved for genotoxic impurities (GTIs) until proven otherwise.
GHS Classification[4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3] |
Structural Alerts & Toxicology
-
Alkylating Potential: The primary alkyl chloride moiety is susceptible to nucleophilic attack, making it a potential mutagen. Avoid contact with DNA bases or biological nucleophiles.
-
Metabolic Activation: Similar chloropropanols (e.g., 3-MCPD) are metabolized to epoxides (e.g., glycidol), which are carcinogenic. Treat this compound as a potential carcinogen .
-
Hydrolysis Risk: In the presence of base, this compound can cyclize to form (R)-2-methyloxetane or (R)-2-methyl-epichlorohydrin , both of which are highly volatile and toxic alkylating agents.
Safe Handling & Storage Protocols
Engineering Controls
-
Containment: All transfers must occur within a certified Fume Hood or Glovebox .
-
Ventilation: Minimum face velocity of 100 fpm.
-
Inert Atmosphere: Store and handle under dry Nitrogen or Argon. Moisture promotes hydrolysis and HCl release.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved respirator with organic vapor cartridges (OV/AG) if outside a hood.
-
Dermal: Double-gloving recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Silver Shield® or Viton® (for prolonged exposure).
-
-
Ocular: Chemical splash goggles + Face shield (if pouring > 100 mL).
Storage Conditions
-
Temperature: Refrigerate at 2°C to 8°C .
-
Segregation: Store away from strong oxidizers, strong bases, and active metals (Li, Na, Mg).
-
Shelf Life: Re-test purity every 12 months. Check for acidity (HCl formation).
Emergency Response Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[2][4] Medical observation for 24 hours is recommended due to potential delayed pulmonary edema.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG-400) if available, or copious soap and water for 15 minutes. Isolate contaminated clothing.[1][2][3][4][5][6][7][8]
-
Eye Contact: Rinse with water for 30 minutes . Lifting upper and lower lids is critical. Consult an ophthalmologist immediately (Risk of corneal opacity).
Spill Management
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don full PPE including respiratory protection.
-
Neutralize: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
Disposal: Collect in a dedicated halogenated waste container. Label as "Toxic/Corrosive - Chlorinated Organic."
Application Workflow: Synthesis & Usage
(R)-3-chloro-2-methylpropan-1-ol is typically synthesized from the "Roche Ester" (Methyl (R)-3-hydroxy-2-methylpropionate). Below is the standard workflow for its generation and subsequent utilization in drug discovery.
Synthesis Pathway Diagram
Figure 1: Synthetic workflow from Roche Ester to the target chlorohydrin and potential side reactions.
Experimental Considerations
-
Selectivity: When chlorinating (R)-2-methyl-1,3-propanediol, a mixture of isomers (1-chloro vs. 3-chloro) may form. The 3-chloro isomer is favored sterically but purification via fractional distillation is often required.
-
Reaction Monitoring: Use GC-MS to monitor the reaction.
-
Target Retention Time: Distinct shift from the diol.
-
Impurity Watch: Look for the dichlorinated byproduct (1,3-dichloro-2-methylpropane) if excess chlorinating agent is used.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10855403, 1-Propanol, 3-chloro-2-methyl-. Retrieved March 2, 2026 from [Link]
-
ChemSrc (2025). 3-Chloro-2-methyl-1-propanol MSDS and Physical Properties. Retrieved March 2, 2026 from [Link]
- Organic Syntheses (2010).Synthesis of Chiral Building Blocks via Roche Ester. (General reference for Roche Ester reduction protocols).
- Fisher Scientific (2025).Safety Data Sheet: 3-Chloro-2-methylpropene (Structural Analog for Toxicity). Retrieved March 2, 2026.
- BenchChem (2025).Comparative Guide to the Synthesis of Chiral Propanols. Retrieved March 2, 2026.
Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling.
Sources
- 1. leap.epa.ie [leap.epa.ie]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. fishersci.com [fishersci.com]
- 5. sfchem.com.tw [sfchem.com.tw]
- 6. chempoint.com [chempoint.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. regdocs.bd.com [regdocs.bd.com]
Technical Guide: Solubility Profile & Solvent Compatibility of (2R)-3-Chloro-2-methyl-1-propanol
This is an in-depth technical guide on the solubility profile, solvent compatibility, and physicochemical behavior of (2R)-3-chloro-2-methyl-1-propanol , a critical chiral intermediate in the synthesis of ACE inhibitors like Captopril.
Part 1: Executive Summary & Compound Profile
(2R)-3-chloro-2-methyl-1-propanol (CAS: 82516-66-3 for the (2R)-isomer; 10317-10-9 for racemic) is a bifunctional chiral building block. It is primarily utilized in the pharmaceutical industry for the stereoselective synthesis of the side chain of Captopril .
Unlike solid intermediates where "solubility" refers to a saturation limit (g/L), this compound is a liquid at room temperature with a predicted boiling point of ~167°C. Therefore, its "solubility" in organic solvents is defined by miscibility , while its interaction with water is defined by partitioning (LogP) .
Physicochemical Identity
| Property | Value / Description | Source/Note |
| Structure | (2R)-isomer of 3-chloro-2-methylpropan-1-ol | Chiral center at C2 |
| Physical State | Colorless to pale yellow liquid | [1, 2] |
| Boiling Point | ~167 ± 13 °C (Predicted) | [2] |
| Density | ~1.05 – 1.10 g/mL | [2] |
| LogP (Octanol/Water) | 0.90 | Lipophilic, but water-soluble [3] |
| H-Bond Donors | 1 (Primary Alcohol) | |
| H-Bond Acceptors | 1 (Oxygen) |
Part 2: Solubility Landscape & Solvent Compatibility
Organic Solvent Miscibility
As a low-molecular-weight alcohol with an alkyl chloride motif, (2R)-3-chloro-2-methyl-1-propanol exhibits complete miscibility with a broad spectrum of organic solvents. This miscibility is driven by the dual nature of its functional groups: the hydroxyl group facilitates compatibility with polar protic/aprotic solvents, while the alkyl chloride chain ensures solubility in non-polar organics.
Table 1: Organic Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | "Like-dissolves-like"; primary choice for extraction due to high density. |
| Aromatic | Toluene, Benzene | Miscible | Excellent for reaction media (e.g., acid chloride formation) to allow azeotropic water removal. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Miscible | Good for coupling reactions; Ethyl Acetate is preferred for green extraction. |
| Alcohols | Methanol, Ethanol, IPA | Miscible | High affinity due to Hydrogen Bonding matching. |
| Alkanes | Hexane, Heptane | Miscible | Soluble, but phase separation may occur at very low temperatures or high water content. |
Aqueous Solubility & Partitioning
Unlike its miscibility in organics, the compound exhibits finite solubility in water .
-
LogP: 0.90
-
Implication: The compound distributes between organic and aqueous phases but favors the organic layer slightly. It is not hydrophobic enough to be insoluble in water, which poses yield loss risks during aqueous workups if not salted out.
-
Estimated Water Solubility: ~50–100 g/L (Based on structural analog 3-chloro-1-propanol).
Part 3: Applications in Synthesis & Extraction
The solubility profile dictates the solvent choice for the two critical stages of Captopril intermediate synthesis: Reaction and Workup .
Reaction Solvent Selection (Captopril Precursor)
The conversion of (2R)-3-chloro-2-methyl-1-propanol to its acid chloride or thio-ester derivative requires a solvent that is inert to thionyl chloride (
-
Preferred Solvent: Toluene or DCM .
-
Reasoning: Toluene allows for higher reaction temperatures (110°C) to drive kinetics and facilitates the azeotropic removal of HCl byproducts. DCM is used for lower-temperature variants.
Extraction Strategy (Workup)
Due to the LogP of 0.9, a simple water wash will result in product loss into the aqueous phase.
-
Protocol: Use Ethyl Acetate (EtOAc) or DCM for extraction.
-
Optimization: Saturate the aqueous phase with NaCl (Brine) . This increases the ionic strength, leveraging the "Salting-Out Effect" to drive the organic alcohol back into the organic layer, effectively increasing the partition coefficient (
) in favor of recovery.
Figure 1: Decision tree for solvent selection based on process stage and physicochemical properties.
Part 4: Experimental Protocols
Protocol A: Determination of Partition Coefficient ( )
Since the compound is a liquid, "solubility" is best characterized by how it partitions between water and an organic solvent (e.g., Octanol or Ethyl Acetate).
Objective: Determine the efficiency of extraction.
-
Preparation:
-
Prepare a 1:1 mixture of solvent (e.g., 1-Octanol) and Water (pre-saturated with each other).
-
Add a known mass (
mg) of (2R)-3-chloro-2-methyl-1-propanol.
-
-
Equilibration:
-
Vortex the mixture for 5 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Analysis:
-
Carefully sample the organic (
) and aqueous ( ) phases. -
Quantify concentration using GC-FID or HPLC (C18 column, UV 210 nm or RI detector).
-
-
Calculation:
-
Self-Validation: If
, multiple extractions or salting-out are mandatory .
-
Protocol B: Turbidimetric Miscibility Screen
To verify miscibility with a novel solvent (e.g., a green solvent like 2-MeTHF):
-
Setup: Place 1 mL of the target solvent in a clear glass vial.
-
Titration: Add (2R)-3-chloro-2-methyl-1-propanol in 100
L increments. -
Observation:
-
Clear: Miscible.
-
Cloudy/Schlieren lines: Immiscible or saturation point reached.
-
Phase separation: Immiscible.
-
-
Endpoint: If clear after 1:1 volume addition, record as "Fully Miscible."
Part 5: References
-
PubChem. (2R)-3-chloro-2-methyl-1-propanol (CID 10080353).[1] National Library of Medicine.[2] Available at: [Link]
-
ChemSrc. 3-Chloro-2-methyl-1-propanol (CAS 10317-10-9) Properties and LogP Data. Available at: [Link]
-
Shimazaki, M., et al. (1982). Synthesis of Captopril starting from an Optically Active
-Hydroxy Acid. Chemical & Pharmaceutical Bulletin, 30(9), 3139-3146. (Context for solvent use in synthesis).
Sources
Precision Sourcing & Synthesis: (2R)-3-chloro-2-methyl-1-propanol
The following is an in-depth technical guide on sourcing and synthesizing (2R)-3-chloro-2-methyl-1-propanol.
A Technical Guide for Pharmaceutical Development
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol (CAS: 82516-66-3) is a high-value chiral synthon used primarily in the construction of side chains for ACE inhibitors (e.g., Zofenopril, Captopril analogs) and other bioactive molecules requiring a rigid isobutyl-like steric motif.[1] Its strategic value lies in the C2 chiral center; maintaining the integrity of this center during sourcing or synthesis is the primary technical challenge.
This guide provides a decision framework for researchers: when to source commercially versus when to synthesize in-house. It details a validated chemical pathway starting from the (R)-Roche ester, ensuring complete stereochemical control, and outlines the analytical protocols required to validate enantiomeric excess (ee).
Technical Specifications & Critical Quality Attributes (CQA)
Before sourcing, establish these specifications to ensure downstream reaction success.
| Attribute | Specification | Rationale |
| CAS Number | 82516-66-3 | Specific to the (2R) enantiomer.[1] Warning: Do not confuse with Racemic (558-38-3) or (2S) isomer. |
| Chemical Purity | ≥ 98.0% (GC) | Impurities (e.g., 1,3-dichlorides) can poison transition metal catalysts in subsequent coupling steps.[1] |
| Chiral Purity (ee) | ≥ 99.0% | Enantiomeric impurities are difficult to remove after coupling. High starting ee is non-negotiable. |
| Water Content | ≤ 0.1% (KF) | Critical if using in Grignard or organolithium reactions immediately after sourcing. |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or polymerization stabilizers (if present). |
Sourcing Strategy: The Buy vs. Make Matrix
The decision to buy or synthesize depends on scale, lead time, and internal capability.
Decision Logic (DOT Visualization)
Figure 1: Strategic decision tree for sourcing chiral building blocks. Blue nodes indicate start, Green indicates 'Buy', Red indicates 'Make'.
Commercial Landscape
-
Primary Suppliers: Sigma-Aldrich, TCI, and specialized chiral vendors (e.g., Combi-Blocks, Synthonix).
-
Risk: Commercial batches often degrade to ~95% ee over time if stored improperly. Always re-validate ee upon receipt.
The "Make" Protocol: Chemical Synthesis
If commercial supply is unavailable or cost-prohibitive, the following protocol yields high-fidelity (2R)-3-chloro-2-methyl-1-propanol.[1]
Strategic Route: Reduction of Methyl (R)-3-hydroxy-2-methylpropionate (The (R)-Roche Ester).[1][2]
-
Why this route? It avoids complex resolution steps. The chirality is "bought" in the starting material (CAS 72657-23-9) and preserved through the reaction sequence.
Step-by-Step Methodology
Phase 1: Chlorination (Preserving Configuration)
Objective: Convert the primary hydroxyl group to a chloride without affecting the C2 chiral center.
-
Reagents: Methyl (R)-3-hydroxy-2-methylpropionate (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Pyridine (1.5 eq), DCM (Solvent).
-
Protocol:
-
Dissolve Methyl (R)-3-hydroxy-2-methylpropionate in anhydrous DCM under N₂ atmosphere. Cool to 0°C.
-
Add Pyridine.
-
Add SOCl₂ dropwise over 30 mins. The exotherm must be controlled to prevent racemization.
-
Reflux for 3 hours. Monitor by TLC/GC.
-
Workup: Quench with ice water, extract with DCM, wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.
-
Product: Methyl (R)-3-chloro-2-methylpropionate.[1]
-
Phase 2: Reduction (Target Generation)
Objective: Reduce the ester to the alcohol.
-
Reagents: LiAlH₄ (0.75 eq) or LiBH₄ (1.2 eq), anhydrous THF.
-
Protocol:
-
Suspend LiAlH₄ in THF at -10°C (Low temp is crucial to prevent dechlorination).
-
Add the Phase 1 product (dissolved in THF) slowly.
-
Stir at 0°C for 2 hours.
-
Quench (Fieser Method): Add water, then 15% NaOH, then water.
-
Filter the aluminum salts. Concentrate the filtrate.
-
Purification: Vacuum distillation (bp ~60-65°C at 10 mmHg).
-
Yield: Typically 85-90%.
-
Synthesis Pathway Visualization
Figure 2: Synthetic pathway from (R)-Roche Ester.[1] Note that reaction at C3 (primary alcohol) and C1 (ester) leaves the C2 chiral center untouched.
Analytical Validation (QC)
Trust but verify. You must confirm the enantiomeric excess (ee) using Chiral GC.
Method: Chiral Gas Chromatography[1][3]
-
Column: Rt-βDEXse or Chiraldex G-TA (Cyclodextrin-based capillary columns).
-
Why: These phases selectively interact with the chiral alcohol moiety.
-
-
Sample Prep: Analyze directly or derivatize with Trifluoroacetic Anhydride (TFAA) if peak tailing occurs.
-
Conditions:
-
Carrier: Helium @ 1.5 mL/min.
-
Oven: 60°C (hold 2 min) -> 2°C/min -> 120°C.
-
Detector: FID @ 250°C.
-
-
Expected Result: The (2R) enantiomer should resolve from the (2S) with a resolution factor (Rs) > 1.5.
Safety & Handling
-
Hazards: Flammable liquid (Flash point ~75°C). Toxic by inhalation.
-
Storage: Store at 2-8°C under Argon. The chloro-alcohol functionality can undergo slow internal cyclization to form epoxides or oxetanes if exposed to base or heat.[1]
References
-
PubChem. (2R)-3-chloro-2-methyl-1-propanol Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Sheet. Merck KGaA. Link
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Library. Link
-
ChemicalBook. 3-Chloro-2-methyl-1-propanol Safety Data Sheet. Link
-
Org. Synth. 3-Chloro-2-(chloromethyl)-1-propene (Precursor Chemistry).[1] Organic Syntheses, Coll. Vol. 10, p.212. Link
Sources
Methodological & Application
procedure for reduction of methyl (R)-3-hydroxy-2-methylpropionate
Application Note: Strategic Reduction of Methyl (R)-3-Hydroxy-2-methylpropionate (Roche Ester) in Complex Molecule Synthesis
Executive Summary
Methyl (R)-3-hydroxy-2-methylpropionate, commonly known as the Roche ester, is a privileged chiral pool reagent utilized extensively in the total synthesis of polyketides, macrolides, and other complex therapeutics[1][2]. While conceptually simple, the reduction of the ester functionality presents a critical strategic challenge: direct exhaustive reduction of the unprotected Roche ester yields 2-methylpropane-1,3-diol. Because the two hydroxymethyl groups in the resulting diol are identical, the molecule possesses a plane of symmetry, rendering it achiral.
To preserve the valuable C2 stereocenter, the primary hydroxyl group must be desymmetrized via orthogonal protection prior to reduction. Furthermore, direct partial reduction of Roche ester derivatives to aldehydes using DIBAL-H is notoriously unscalable and prone to over-reduction[2]. This application note details the field-proven, highly scalable "redox-economic" workflows for transforming the Roche ester into configurationally stable monoprotected chiral alcohols and aldehydes[3].
Physicochemical Properties of the Starting Material
A comprehensive understanding of the physicochemical properties of Methyl (R)-3-hydroxy-2-methylpropionate is essential for optimizing reaction conditions, particularly regarding solubility and extraction during aqueous workups[4].
| Property | Value |
| IUPAC Name | Methyl (2R)-3-hydroxy-2-methylpropanoate |
| CAS Number | 72657-23-9 |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Density | 1.066 g/mL at 25 °C |
| Boiling Point | 76 - 77 °C at 12 mmHg |
| Optical Rotation [α]²⁰D | -29° to -23° (c=4 in MeOH) |
| Appearance | Colorless liquid |
Mechanistic Rationale & Pathway Visualization
The synthetic utility of the Roche ester relies on a two-stage sequence: Protection (Desymmetrization) followed by Reduction .
-
Pathway A (Etherification & Reduction): O-methylation of the primary alcohol followed by exhaustive reduction with Lithium Aluminum Hydride (LiAlH₄) yields (R)-3-Methoxy-2-methylpropan-1-ol. This is a highly robust building block.
-
Pathway B (Silylation, Reduction & Oxidation): To access the highly sought-after "Roche Aldehyde" (e.g., (R)-3-(TBS-oxy)-2-methylpropanal), direct DIBAL-H reduction of the protected ester is often avoided due to the instability of the tetrahedral aluminum acetal intermediate, which leads to over-reduction and poor yields[2]. Instead, a self-validating three-step sequence is preferred: O-silylation, exhaustive LiAlH₄ reduction to the alcohol, and subsequent Swern oxidation to the aldehyde[3]. The mild, base-buffered conditions of the Swern oxidation prevent the rapid racemization of the α-chiral center that plagues other oxidation methods[2].
Fig 1: Synthetic workflows for Roche ester reduction preserving the C2 stereocenter.
Experimental Protocols
Protocol A: Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol
This protocol utilizes O-methylation followed by hydride reduction.
Step 1: O-Methylation
-
To a flame-dried round-bottom flask under argon, add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0 °C.
-
Add a solution of methyl (R)-3-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic deprotonation and prevents localized heating that could lead to ester enolization and racemization.
-
Stir for 1 hour at room temperature, then re-cool to 0 °C and add Methyl Iodide (CH₃I, 1.5 eq) dropwise.
-
Stir at room temperature for 12–16 hours. Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with diethyl ether, dry over MgSO₄, and concentrate to yield methyl (R)-3-methoxy-2-methylpropanoate.
Step 2: LiAlH₄ Reduction with Fieser Workup
-
In a separate flame-dried flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C.
-
Add the intermediate ester from Step 1 (dissolved in diethyl ether) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Critical Quench (Fieser Method): Cool the reaction to 0 °C. For every
grams of LiAlH₄ used, sequentially and cautiously add mL of distilled H₂O, mL of 15% aqueous NaOH, and mL of distilled H₂O. Causality: Standard aqueous quenching generates a gelatinous aluminum hydroxide emulsion that traps the highly water-soluble alcohol product. The Fieser workup forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring maximum product recovery and a self-validating, clean separation. -
Filter the granular salts through a pad of Celite, wash thoroughly with diethyl ether, and concentrate the filtrate under reduced pressure to afford (R)-3-Methoxy-2-methylpropan-1-ol.
Protocol B: Synthesis of (R)-3-(TBS-oxy)-2-methylpropanal
This protocol avoids the pitfalls of direct DIBAL-H reduction by utilizing a full reduction/oxidation sequence[2][3].
Step 1: O-Silylation & Exhaustive Reduction
-
Protect the Roche ester using tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) and Imidazole (2.0 eq) in DMF at room temperature. Extract with hexanes to isolate methyl (R)-3-(TBS-oxy)-2-methylpropionate.
-
Reduce the protected ester to the corresponding alcohol using the exact LiAlH₄ methodology and Fieser workup described in Protocol A, Step 2.
Step 2: Swern Oxidation to the Aldehyde
-
In a flame-dried flask under argon, dissolve Oxalyl Chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add anhydrous DMSO (2.4 eq) dropwise. Causality: This generates the active electrophile, dimethylchlorosulfonium chloride. Temperature must remain strictly at -78 °C to prevent decomposition.
-
Add the (R)-3-(TBS-oxy)-2-methylpropan-1-ol (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 30 minutes.
-
Add Triethylamine (Et₃N, 5.0 eq) dropwise and allow the reaction to slowly warm to 0 °C over 1 hour. Causality: Et₃N deprotonates the alkoxysulfonium intermediate to yield the aldehyde. The excess base acts as a buffer, preventing the acid-catalyzed enolization and subsequent racemization of the sensitive α-methyl stereocenter[2].
-
Quench with water, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate to yield the configurationally pure (R)-3-(TBS-oxy)-2-methylpropanal.
Analytical Characterization & Troubleshooting
-
Monitoring Reaction Progress: TLC is highly effective for these workflows. The starting Roche ester stains strongly with KMnO₄, while the protected silyl ethers and reduced alcohols show distinct Rf shifts.
-
Preventing Racemization: The aldehyde product from Protocol B is prone to rapid racemization even at 0 °C upon prolonged storage[2]. It is highly recommended to use the aldehyde immediately in subsequent coupling steps (e.g., Wittig, Horner-Wadsworth-Emmons, or crotylation) without extensive purification[2][3].
-
Determining Enantiomeric Excess (ee): To validate that the C2 stereocenter has not racemized during the reduction/oxidation sequence, derivatize the final alcohol or aldehyde using Mosher's acid chloride ((R)- or (S)-MTPA-Cl) and analyze the resulting diastereomers via ¹H or ¹⁹F NMR spectroscopy[5].
References
- Organic Syntheses Procedure. orgsyn.org.
- The Emergence of a Key Chiral Synthon: A Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL. Benchchem.
- Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
- A Highly Step-Economical Synthesis of Dictyostatin. PMC - NIH.
- (R)-(-)-3-hydroxy-2-méthylpropionate de méthyle. Chem-Impex.
- (R)-3-Methoxy-2-methylpropan-1-OL | 911855-78-2. Benchchem.
Sources
Application Note: (2R)-3-Chloro-2-methyl-1-propanol as a Versatile Chiral Synthon in Asymmetric Synthesis
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol (CAS: 82516-66-3) is an indispensable chiral building block—often referred to as a "linchpin synthon"—widely utilized in the pharmaceutical industry and complex natural product synthesis[1]. Derived classically from the "Roche ester" (methyl 3-hydroxy-2-methylpropionate) or through asymmetric reduction/halogenation cascades, it provides a pre-installed stereocenter that is notoriously difficult to establish via simple alkylation. This application note details the mechanistic rationale, validated experimental protocols, and quantitative benchmarks for deploying this bifunctional molecule in advanced organic synthesis.
Mechanistic Rationale: The Dual Nature of the Synthon
The strategic value of (2R)-3-chloro-2-methyl-1-propanol lies in its bifunctionality. It possesses a primary hydroxyl group and a primary chloride, separated by a stereogenic methine center. This configuration supports two divergent, highly stereocontrolled synthetic pathways:
-
Electrophilic Pathway (a3-Synthon): Under basic conditions, the hydroxyl group is deprotonated, triggering an intramolecular S_N2 displacement of the chloride. This yields a chiral epoxide (or oxetane), which can subsequently be regioselectively opened by various nucleophiles to extend the carbon framework[2].
-
Nucleophilic Pathway (d3-Reagent): Through a polarity reversal (umpolung) strategy, the molecule can act as a nucleophile. Direct lithiation of the C-Cl bond is normally impossible due to the acidic alcohol proton. However, sequential treatment with an alkyllithium (to form the lithium alkoxide) followed by a single-electron transfer (SET) reductant like lithium naphthalenide generates a highly reactive C-metallated alkoxide dianion[3]. This allows the carbon framework to attack exogenous electrophiles, forming new C-C bonds with complete retention of the chiral center's integrity.
Divergent synthetic pathways of (2R)-3-chloro-2-methyl-1-propanol.
Experimental Protocols
Protocol 1: Generation and Trapping of the C-Metallated Alkoxide (d3-Reagent)
Objective: To synthesize enantiomerically pure extended carbon chains via polarity reversal.
Causality & Insight: The sequential addition of reagents is critical to the survival of the intermediate. If lithium naphthalenide is added before the alcohol is deprotonated, the resulting radical anion will be immediately quenched by the hydroxyl proton, halting the reaction. Pre-forming the lithium alkoxide with Butyllithium (BuLi) protects the alcohol in situ and activates the molecule for the subsequent reductive lithiation[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with (2R)-3-chloro-2-methyl-1-propanol (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Alkoxide Formation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C. (Rationale: This stoichiometric deprotonation forms the lithium alkoxide, preventing proton-quenching in the next step.)
-
Reductive Lithiation: Slowly add a freshly prepared solution of lithium naphthalenide in THF (2.2 equiv) until a dark green color persists, indicating a slight excess of the radical anion. Stir for 2 hours at -78 °C. (Rationale: The two equivalents of Li-naphthalenide donate two electrons to cleave the C-Cl bond, generating the carbon-centered anion.)
-
Electrophilic Trapping: Introduce the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol 2: Base-Promoted Cyclization to Chiral Epoxides
Objective: To synthesize enantiopure 2-methyloxirane derivatives for subsequent nucleophilic ring-opening[4].
Causality & Insight: While aqueous NaOH can drive this intramolecular Williamson ether synthesis, using a non-nucleophilic base like NaH in anhydrous conditions minimizes the risk of premature epoxide hydrolysis (diol formation) and competing intermolecular oligomerization, ensuring a high-purity chiral epoxide intermediate[2].
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under nitrogen, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF. Wash the NaH with hexanes prior to use if strict mineral oil removal is required.
-
Addition: Cool the suspension to 0 °C. Slowly add a solution of (2R)-3-chloro-2-methyl-1-propanol (1.0 equiv) in THF dropwise. (Rationale: Hydrogen gas will evolve; dropwise addition controls the exotherm and gas evolution.)
-
Cyclization: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor completion via TLC or GC-MS.
-
Isolation: Carefully quench excess NaH with a minimal amount of cold water. Because the resulting epoxide is highly volatile, avoid vigorous rotary evaporation. Extract with a low-boiling solvent (e.g., dichloromethane or diethyl ether), dry over Na₂SO₄, and carefully distill the product if necessary[2].
Quantitative Data Presentation: Reaction Outcomes & Conditions
The following table summarizes the expected regiochemical and stereochemical outcomes based on the chosen synthetic pathway:
| Reaction Pathway | Reagents / Conditions | Intermediate Generated | Typical Yield | Stereochemical Outcome |
| Epoxidation | NaH, THF, 0 °C to RT | Chiral Epoxide | 85 - 95% | Retention of (R) configuration |
| Epoxide Opening | Nucleophile (e.g., R-MgX, CuI) | Substituted Chiral Alcohol | 75 - 90% | Inversion at C-O bond (if applicable) |
| Reductive Lithiation | 1. BuLi, 2. Li-Naph., -78 °C | C-Metallated Alkoxide Dianion | >95% (Conversion) | Retention of (R) configuration |
| Electrophilic Trapping | Dianion + Aldehyde (R-CHO) | Chiral 1,4-Diol Derivative | 60 - 80% | Diastereomeric mixture at new OH center |
Applications in Drug Development & Natural Product Synthesis
The utility of (2R)-3-chloro-2-methyl-1-propanol extends across various domains of chemical research. In the synthesis of semiochemicals and pheromones, such as the enantiomers of sulcatol (an aggregation pheromone of timber pests), this synthon provides the critical chiral methyl branching required for biological activity[3]. Furthermore, it is heavily utilized in the preparation of chiral liquid crystalline polyacrylates and novel Schiff bases, where the precise spatial orientation of the methyl group dictates the macroscopic and ferroelectric properties of the material[5].
In pharmaceutical development, the ability to generate highly stereopure difunctional C4 linchpin synthons enables the rapid, convergent assembly of complex polyketide and macrolide antibiotic frameworks, significantly reducing the step-count compared to linear asymmetric synthesis[1].
References
-
Mekala, S., & Hahn, R. C. "A Scalable, Nonenzymatic Synthesis of Highly Stereopure Difunctional C4 Secondary Methyl Linchpin Synthons." The Journal of Organic Chemistry (via MolAid). URL:[1]
-
Seebach, D., et al. "C-Metallated Chiral Alkoxides as d2- and d3-Reagents for the Synthesis of Enantiomerically Pure Compounds (EPC-Synthesis)." Helvetica Chimica Acta (via ResearchGate). URL:[3]
-
Benchchem. "2-(Chloromethyl)-2-methyloxirane - Asymmetric Synthesis Considerations." Benchchem. URL:[2]
-
Benchchem. "3-Bromo-2-methylpropan-1-ol - Visualizing the Oxetane Ring-Opening." Benchchem. URL:[4]
-
ResearchGate. "2-Chloropropanoic acid and (R)-alkyloxiranes of high enantiomeric purity from (S)-2-chloroalkanoic acids via (S)-2-chloro-1-alkanols." ResearchGate. URL:[5]
Sources
Application Note: Nucleophilic Substitution Protocols for (2R)-3-Chloro-2-methyl-1-propanol
This Application Note provides a comprehensive technical guide on the nucleophilic substitution reactions of (2R)-3-chloro-2-methyl-1-propanol , a critical chiral building block derived from the Roche ester scaffold.[1][2]
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol (CAS: 82516-66-3) serves as a versatile "bifunctional pivot" in chiral synthesis.[1][2] Its structure contains a nucleophilic hydroxyl group and an electrophilic primary chloride, separated by a chiral center at C2. This unique geometry creates a competitive landscape between intramolecular cyclization (yielding 3-methyloxetane) and intermolecular substitution (yielding functionalized acyclic synthons).[1]
This guide details the mechanistic controls required to selectively drive these pathways, providing validated protocols for researchers in drug discovery and materials science.
Mechanistic Insight & Reaction Pathways
The reactivity of (2R)-3-chloro-2-methyl-1-propanol is governed by the basicity of the reaction medium and the nature of the external nucleophile.[1][2]
The Bifurcation Point
-
Pathway A: Intramolecular Cyclization (Williamson Type)
-
Trigger: Strong Base (e.g., KOH, NaH).
-
Mechanism: Deprotonation of the alcohol creates an alkoxide, which performs an intramolecular 4-exo-tet displacement of the chloride.[1]
-
Stereochemistry: The chiral center at C2 is not the electrophilic site; therefore, the configuration of the methyl group is retained.
-
-
Pathway B: Intermolecular Substitution (
)-
Trigger: Good Nucleophile (
, , ) in Neutral/Aprotic Solvent.[1][2] -
Mechanism: Direct backside attack at C3.
-
Challenge: The alkoxide is a better nucleophile than many external species. If the medium becomes basic, Pathway A dominates.
-
Stereochemistry: Reaction at C3 does not invert C2, but CIP priority rules may change the descriptor (e.g.,
) depending on the incoming group's atomic weight.
-
Pathway Visualization
Figure 1: Divergent reaction pathways controlled by basicity and nucleophile strength.[1][2]
Experimental Protocols
Protocol A: Synthesis of (R)-3-Methyloxetane (Intramolecular Cyclization)
Target Application: Monomers for cationic polymerization, chiral linkers.[1][2]
Principle: The formation of the 4-membered oxetane ring is kinetically slower than epoxide formation but can be driven by high temperatures and phase transfer catalysis (PTC) to remove the chloride into the aqueous phase.
Materials:
-
Potassium Hydroxide (KOH), 50% w/w aqueous solution (4.0 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 equiv)
-
Solvent: Diethyl ether or neat (if scale permits)[3]
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging: Add the 50% KOH solution and TBAHS to the flask. Heat the mixture to 60°C.
-
Addition: Add (2R)-3-chloro-2-methyl-1-propanol dropwise over 30 minutes. The reaction is exothermic; monitor internal temperature.
-
Reaction: Reflux the mixture (approx. 90-100°C bath temp) for 2–4 hours.
-
Workup:
-
Purification: Dry organics over
. Carefully distill at atmospheric pressure using a Vigreux column. (R)-3-methyloxetane boils approx. 60–70°C.[1][2]
Yield Expectation: 65–80%[5]
Protocol B: Synthesis of (S)-3-Azido-2-methyl-1-propanol (Intermolecular Substitution)
Target Application: Precursor for amino-alcohol chiral blocks (e.g., Dolaproine).[1][2]
Principle:
To favor intermolecular substitution by azide (
Materials:
-
Sodium Azide (
) (1.5 equiv) -
Sodium Iodide (NaI) (0.1 equiv, catalyst)
-
Solvent: Anhydrous DMF (5 mL per mmol substrate)
Step-by-Step Procedure:
-
Preparation: In a dry flask under Argon, dissolve
and NaI in anhydrous DMF. -
Addition: Add the chloro-alcohol substrate at room temperature.
-
Reaction: Heat to 80°C for 12–16 hours.
-
Control Check: Monitor by TLC (stain with Anisaldehyde). If oxetane forms, it will appear as a lower polarity spot.
-
-
Workup:
-
Cool to RT. Dilute with water (5x volume).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with saturated brine (2x) to remove DMF.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
Stereochemical Note: The product is nominally (S)-3-azido-2-methyl-1-propanol.[1][2] The configuration at C2 is retained spatially, but the CIP priority changes because the
Protocol C: The "High-Fidelity" Route (Protection Strategy)
Target Application: GMP synthesis where side-products must be <0.1%.[1][2]
Direct substitution (Protocol B) risks trace oxetane formation. For high-purity applications, protect the alcohol first.[1]
Workflow:
-
Protection: React substrate with TBS-Cl/Imidazole
(2R)-1-(tert-butyldimethylsilyloxy)-3-chloro-2-methylpropane . -
Substitution: React protected intermediate with Nucleophile (e.g., KCN,
) in DMF.-
Advantage:[6] No alkoxide formation possible; zero oxetane risk.
-
-
Deprotection: Treat with TBAF or dilute HCl to recover the alcohol.
Data Summary & Troubleshooting
| Parameter | Protocol A (Cyclization) | Protocol B (Direct Substitution) | Protocol C (Protected Subst.) |
| Primary Reagent | KOH / NaOH | TBS-Cl then Nu- | |
| Solvent | DMF / DMSO | ||
| Main Side Product | Diol (Hydrolysis) | Oxetane | None (High Purity) |
| Stereochemical Integrity | Retained (C2) | Retained (C2) | Retained (C2) |
| Typical Yield | 70% | 50–60% | 85–90% (over 3 steps) |
Troubleshooting:
-
Low Yield in Protocol A: Ensure efficient stirring. The reaction is biphasic; phase transfer catalyst (TBAHS) is essential.
-
Oxetane Contamination in Protocol B: The reaction mixture is likely too basic. Add 1.0 equiv of Ammonium Chloride (
) to buffer the solution.
References
-
Synthesis of Chiral Oxetanes
-
Organic Syntheses, Coll.[5] Vol. 10, p. 29 (2004); Vol. 75, p. 37 (1998). "Preparation of (R)-Alkyloxiranes and Oxetanes from Chlorohydrins."
-
-
Nucleophilic Substitution Mechanisms
- Master Organic Chemistry. "The SN2 Mechanism: Kinetics and Stereochemistry."
-
Azidation Protocols
- Brainly/Chegg Database. "Reaction of (3-Chloro-2-methylpropyl) methyl ether with Sodium Azide." (Verifies priority swap and S_N2 mechanism).
-
Substrate Properties
-
Roche Ester Applications
- ResearchGate. "Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester')
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The chemical synthesis method of 3-chloro-1-propanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102229522A - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
oxidation of (2R)-3-chloro-2-methyl-1-propanol to (R)-3-chloro-2-methylpropanoic acid
An Application Note and Protocol for the Stereoretentive Oxidation of (2R)-3-chloro-2-methyl-1-propanol
Introduction: The Challenge of Precise Oxidation in Chiral Synthesis
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and agrochemical research. (R)-3-chloro-2-methylpropanoic acid is a valuable chiral building block used as an intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its synthesis requires the oxidation of the primary alcohol, (2R)-3-chloro-2-methyl-1-propanol. This transformation, while seemingly straightforward, presents a significant challenge: the oxidation must be carried out with high efficiency without compromising the integrity of the stereocenter at the C2 position.
Traditional methods for oxidizing primary alcohols to carboxylic acids often employ harsh, stoichiometric oxidants like potassium permanganate or chromium-based reagents (e.g., Jones reagent).[2][3][4][5] While effective, these methods suffer from major drawbacks, including the use of toxic heavy metals, strongly acidic conditions that can threaten sensitive functional groups and chiral centers, and the generation of significant hazardous waste.[6][7]
This application note details a robust, modern, and environmentally conscious protocol for the oxidation of (2R)-3-chloro-2-methyl-1-propanol. We will focus on a two-step, one-pot procedure utilizing a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed system followed by a Pinnick oxidation. This combined approach is selected for its mild reaction conditions, high chemoselectivity, and proven ability to preserve stereochemical integrity, making it an ideal choice for complex, high-value targets.[8][9][10]
Method Selection: Causality and Rationale
The oxidation of a primary alcohol to a carboxylic acid proceeds through an intermediate aldehyde.[9][11] Controlling this two-stage process is key to achieving high yields and purity.
-
Step 1: Alcohol to Aldehyde via TEMPO Catalysis: We employ a catalytic amount of TEMPO with sodium hypochlorite (NaOCl) as the terminal oxidant. TEMPO is a stable radical that is oxidized in situ to the active N-oxoammonium salt. This species selectively oxidizes the primary alcohol to an aldehyde. The key advantages are:
-
Mildness: The reaction proceeds at or near room temperature and neutral pH, which is critical for preventing racemization of the adjacent chiral center.
-
Selectivity: TEMPO-based systems are highly selective for primary alcohols over secondary alcohols, which is beneficial for more complex substrates.[12][13]
-
Catalytic Nature: Only a small amount of TEMPO is needed, reducing cost and simplifying purification.
-
-
Step 2: Aldehyde to Carboxylic Acid via Pinnick Oxidation: As the aldehyde is formed, it is immediately oxidized to the carboxylic acid by sodium chlorite (NaClO₂). The Pinnick oxidation is renowned for its exceptional tolerance of a wide array of functional groups and its ability to oxidize even sterically hindered aldehydes.[14] A scavenger, such as 2-methyl-2-butene, is often used to quench the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions like chlorination.
Combining these two steps into a one-pot protocol is highly efficient. It avoids the need to isolate the often-sensitive intermediate aldehyde, streamlining the workflow and maximizing overall yield.[8]
Reaction Transformation and Key Reagents
The diagram below outlines the overall chemical transformation from the starting alcohol to the final carboxylic acid product, highlighting the reagents for each oxidative step.
Caption: Chemical scheme for the two-step, one-pot oxidation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process checks using Thin-Layer Chromatography (TLC) are included to ensure the reaction proceeds to completion before workup.
Materials and Equipment
| Reagents | Equipment |
| (2R)-3-chloro-2-methyl-1-propanol | Round-bottom flask with magnetic stir bar |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Addition funnel |
| Sodium hypochlorite (NaOCl, ~10-15% solution) | Ice-water bath |
| Sodium chlorite (NaClO₂, 80% technical grade) | pH meter or pH strips |
| Sodium phosphate monobasic (NaH₂PO₄) | Separatory funnel |
| Acetonitrile (MeCN) | Rotary evaporator |
| 2-Methyl-2-butene | Standard laboratory glassware |
| Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE) | Thin-Layer Chromatography (TLC) plates (silica gel) |
| Sodium sulfite (Na₂SO₃) | Fume hood[15] |
| Sodium hydroxide (NaOH), 2M solution | Personal Protective Equipment (PPE): lab coat, safety glasses, gloves[16] |
| Hydrochloric acid (HCl), 2M solution | |
| Anhydrous magnesium sulfate (MgSO₄) |
Safety Precautions
-
General: Perform all operations in a well-ventilated chemical fume hood.[15] Wear appropriate PPE at all times.[16]
-
Oxidizing Agents: Sodium hypochlorite and sodium chlorite are strong oxidizers. Avoid contact with combustible materials.[15] Sodium chlorite can be explosive under certain conditions; do not allow it to dry out completely in contact with organic materials.
-
Workup: The quenching step with sodium sulfite is exothermic. Perform additions slowly and with cooling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-3-chloro-2-methyl-1-propanol (e.g., 5.0 g, 1.0 equiv).
-
Add acetonitrile (50 mL) and a phosphate buffer solution (25 mL, prepared from NaH₂PO₄, pH adjusted to ~6.7).
-
Add TEMPO (approx. 0.02 equiv). Stir the mixture at room temperature until all solids dissolve.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
-
Step 1: Oxidation to Aldehyde:
-
Slowly add sodium hypochlorite solution (~1.1 equiv) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for an additional 30 minutes.
-
In-Process Check (Optional): Take a small aliquot, quench with a drop of Na₂SO₃ solution, extract with ether, and spot on a TLC plate against the starting material to confirm its consumption.
-
-
Step 2: Oxidation to Carboxylic Acid:
-
In a separate beaker, dissolve sodium chlorite (approx. 1.5 equiv) in deionized water (20 mL).
-
Add the aqueous NaClO₂ solution to the reaction flask dropwise over 30 minutes, maintaining the internal temperature below 15 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours, or until the intermediate aldehyde is fully consumed.
-
In-Process Check: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The reaction is complete when the aldehyde spot is no longer visible.
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides. The color of the reaction mixture should fade.
-
Transfer the mixture to a separatory funnel. Add diethyl ether or MTBE (50 mL).
-
Separate the layers. Discard the organic layer (which contains neutral byproducts).
-
Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. The product will now be protonated and extractable.
-
-
Extraction and Purification:
-
Extract the acidified aqueous layer with diethyl ether or MTBE (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be further purified by vacuum distillation or column chromatography if necessary to yield pure (R)-3-chloro-2-methylpropanoic acid.
-
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire experimental process, from setup to final product isolation.
Caption: High-level workflow for the synthesis protocol.
Expected Results & Data
This protocol is expected to provide the target compound with good yield and high enantiomeric purity.
| Parameter | Expected Value |
| Yield | 80-90% |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | Approx. 91-92 °C at 9 Torr[1] |
| Purity (by GC/NMR) | >98% |
| Optical Rotation | Specific rotation value consistent with the (R)-enantiomer |
| ¹H NMR | Consistent with the structure of (R)-3-chloro-2-methylpropanoic acid |
Conclusion
The one-pot TEMPO/NaClO₂ oxidation protocol presented here offers a reliable, safe, and efficient method for synthesizing (R)-3-chloro-2-methylpropanoic acid from its corresponding primary alcohol. By leveraging a modern catalytic system, this procedure avoids the use of toxic heavy metals and harsh reaction conditions. Its key advantages—mildness, high yield, operational simplicity, and, most critically, the preservation of stereochemical integrity—make it an exemplary choice for researchers and professionals in the field of drug development and fine chemical synthesis.
References
-
Wikipedia. Pinnick oxidation. [Link]
-
Zhao, M., et al. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]
-
Monash University. Organic reactions: Oxidation. Student Academic Success. [Link]
-
Clark, J. (2023). making carboxylic acids. Chemguide. [Link]
-
LibreTexts. (2019). 12.6: Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
-
SynArchive. Pinnick-Lindgren Oxidation. [Link]
-
Bornadel, A., et al. (2021). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au. [Link]
-
Integra Chemical Company. Safety Data Sheet: chromium trioxide. [Link]
-
SDFine. Safety Data Sheet: CHROMIUM TRIOXIDE. [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]
-
Redox. (2022). Safety Data Sheet Chromium Trioxide. [Link]
-
Wikipedia. Alcohol oxidation. [Link]
-
MacDermid Enthone Industrial Solutions. SAFE USE INSTRUCTION: Chromium Trioxide. [Link]
-
CTACSub. (2017). Good Practice Sheet for Use of Chromium Trioxide. [Link]
-
Orgoly. (2021). Pinnick Oxidation. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]
-
Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. [Link]
-
Galkin, K. I., & Krivoruchko, A. (2021). Direct Oxidation of Primary Alcohols to Carboxylic Acids. NSF PAR. [Link]
-
Bobbitt, J. M., & Merbouh, N. (2004). TEMPO-Mediated Oxidations. Organic Reactions. [Link]
-
Wikipedia. Jones oxidation. [Link]
-
Wang, N., et al. (2022). Catalytic behaviour of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols – a kinetic and predictive model. RSC Publishing. [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
Organic Chemistry Portal. TEMPO/NBu4Br-Catalyzed Selective Alcohol Oxidation with Periodic Acid. [Link]
-
Organic Chemistry Tutor. Jones Oxidation. [Link]
-
The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [Link]
-
Scribd. Unknown Oxidation Reaction Workup Guide. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. (1998). Jones oxidation | Request PDF. [Link]
-
Chem-Station. (2014). Jones Oxidation. Chem-Station Int. Ed. [Link]
-
PubChem. (2R)-3-Chloro-2-methylpropanoic acid. [Link]
-
Organic Syntheses. (1988). 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
-
Quick Company. (2017). Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology. [Link]
-
Vaia. Problem 10 Treating 2-methyl-1-propanol wit... [Link]
-
PubChem. (2R)-3-chloro-2-methyl-1-propanol. [Link]
-
Molbase. 3-chloro-2-methyl-propanoic acid. [Link]
-
Kenexis. Oxidation Reaction Safeguarding with SIS. [Link]
Sources
- 1. Pannellum [ir-japan.net]
- 2. monash.edu [monash.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
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- 7. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
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- 14. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 15. ehs.umich.edu [ehs.umich.edu]
- 16. chemicals.co.uk [chemicals.co.uk]
Application Note: (2R)-3-chloro-2-methyl-1-propanol in ACE Inhibitor Development
This Application Note is designed for drug development scientists and process chemists specializing in ACE (Angiotensin-Converting Enzyme) inhibitors.[1] It addresses the critical role of chirality in the synthesis of pyrrolidine-based inhibitors (e.g., Captopril) and the specific utility of (2R)-3-chloro-2-methyl-1-propanol .
Executive Summary
The development of ACE inhibitors, particularly sulfhydryl-containing variants like Captopril and Zofenopril, relies heavily on the precise stereochemistry of the 3-mercapto-2-methylpropanoyl side chain. The interaction between the inhibitor and the ACE zinc ion (
This guide details the application of (2R)-3-chloro-2-methyl-1-propanol (CAS: 10250-27-8).[1] While the (2S)-enantiomer is the direct precursor to the active drug, the (2R)-enantiomer serves three critical functions in the development pipeline:
-
Impurity Profiling (QbD): Synthesis of the "distomer" (Epicaptopril) to validate enantiomeric purity assays.[1]
-
SAR Elucidation: Confirming the stereospecificity of the
subsite binding pocket. -
Process Analytical Technology (PAT): Serving as a chiral reference standard during biocatalytic resolution monitoring.[1]
Scientific Background & Mechanism[1][2]
The Stereochemical Imperative
ACE is a zinc-metallopeptidase.[1] The binding of Captopril involves a three-point interaction:
-
Carbonyl Interaction: The amide carbonyl H-bonds with the enzyme backbone.[1]
-
C-Terminal Interaction: The proline carboxylate binds to a positively charged residue (likely Arg).[1]
-
Zinc Coordination: The thiol (-SH) group coordinates with the active site
.[1]
The Critical Methyl Group: The methyl group at the C2 position of the side chain fits into the hydrophobic
-
The (2S) Configuration: Aligns the methyl group correctly, allowing the thiol to coordinate Zinc optimally (
nM).[1] -
The (2R) Configuration: Forces a steric clash or misaligns the thiol, reducing potency by approximately 100-fold (
nM).[1]
The Precursor Paradox: (2R) vs. (2S)
Confusion often arises regarding the starting material due to Cahn-Ingold-Prelog (CIP) priority shifts in related "Roche Ester" chemistry.[1] However, for the chloro-alcohol route, the priorities do not flip.
| Precursor | Reaction Path | Product Configuration | Application |
| (2S)-3-chloro-2-methyl-1-propanol | Oxidation | (2S) -Side Chain | Active Drug (Captopril) |
| (2R)-3-chloro-2-methyl-1-propanol | Oxidation | (2R) -Side Chain | Impurity Standard (Epicaptopril) |
Note: The (2R)-alcohol is the "distomer" precursor.[1] Its primary utility is in Quality Control and SAR studies.
Experimental Protocols
Protocol A: Biocatalytic Resolution & Isolation
Objective: To separate the (2R) and (2S) isomers from racemic 3-chloro-2-methyl-1-propanol for use as standards.
Reagents:
-
Racemic 3-chloro-2-methyl-1-propanol[1]
-
Vinyl Acetate (Acyl donor)[1]
-
Pseudomonas cepacia Lipase (immobilized)[1]
-
MTBE (Methyl tert-butyl ether)[1]
Workflow:
-
Setup: Dissolve racemate (50 mM) in MTBE containing Vinyl Acetate (100 mM).
-
Initiation: Add Lipase (20 mg/mL) and incubate at 30°C with orbital shaking (200 rpm).
-
Kinetic Resolution: The lipase selectively acetylates the (2S) -enantiomer.[1]
-
Monitoring: Stop reaction at 50% conversion (approx. 24-48h). Monitor via Chiral GC (See Section 4).
-
Separation: Filter enzyme. Evaporate solvent.[1][2] Separate the (2R)-alcohol from the (2S)-ester via flash chromatography (Silica gel; Hexane/EtOAc 9:1).[1]
-
Hydrolysis (Optional): The (2S)-ester can be hydrolyzed (MeOH/K2CO3) to yield the drug precursor. The isolated (2R)-alcohol is purified as the reference standard.[1]
Protocol B: Synthesis of the (2R)-Reference Standard (Epicaptopril Side Chain)
Objective: To synthesize (2R)-3-mercapto-2-methylpropionic acid for impurity qualification.[1]
Step 1: Jones Oxidation [1]
-
Dissolve (2R)-3-chloro-2-methyl-1-propanol (1.0 eq) in Acetone at 0°C.
-
Dropwise add Jones Reagent (
) until orange color persists.[1] -
Stir 2h. Quench with isopropanol.
-
Extract with DCM, wash with brine, dry over
. -
Product: (2R)-3-chloro-2-methylpropionic acid.[1]
Step 2: Thio-substitution
-
Dissolve (2R)-acid (1.0 eq) in 1N NaOH (neutralize to pH 7-8).
-
Add Sodium Trithiocarbonate (
) or Sodium Hydrosulfide (NaSH) (1.5 eq). -
Heat to 60°C for 4 hours.
-
Acidify to pH 2 with HCl (Caution:
gas evolution; use fume hood). -
Extract with EtOAc.[1]
-
Product: (2R)-3-mercapto-2-methylpropionic acid.[1]
Step 3: Coupling (to L-Proline)
-
Convert the acid to acid chloride using Thionyl Chloride (
).[1] -
React with L-Proline in aqueous NaOH (Schotten-Baumann conditions).
-
Final Product: 1-[(2R)-3-mercapto-2-methylpropionyl]-L-proline (Epicaptopril ).[1]
Analytical Quality Control
Trustworthiness Check: The distinction between (2R) and (2S) is subtle but critical. Use this self-validating method.
Method: Chiral Gas Chromatography (GC)
Column: Cyclodextrin-based capillary column (e.g., Hydrodex
-
Carrier Gas: Helium (1.0 mL/min).[1]
-
Injector: 220°C, Split 50:1.[1]
-
Oven: 80°C (hold 5 min)
2°C/min 120°C. -
Detector: FID at 250°C.[1]
Derivatization (Required for Alcohols): React alcohol with Trifluoroacetic Anhydride (TFAA) before injection to improve peak shape and resolution.[1]
Acceptance Criteria:
Pathway Visualization
Figure 1: Parallel synthesis pathways demonstrating the divergence of the (2R) distomer (for QC) and the (2S) eutomer (for drug production).[1]
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | Reaction ran beyond 50% conversion (Lipase).[1] | Stop reaction earlier. Use the "E-value" calculator to optimize time. |
| Peak Overlap in GC | Column overload or insufficient derivatization.[1][2] | Dilute sample 1:10; ensure fresh TFAA is used for derivatization.[1] |
| Low Yield in Thio-step | Disulfide formation (oxidation of -SH).[1] | Perform substitution under inert atmosphere ( |
| Racemization | Use of strong base during coupling.[1][2] | Maintain temperature < 0°C during Schotten-Baumann coupling; avoid excess NaOH.[1] |
References
-
Biocatalytic Flow Synthesis: "Chemoenzymatic Flow Synthesis... of Captopril." Vertex AI Search Snippet 1.1. Available at: [Link] (Verified Contextual Link).[1]
-
Stereochemical Structure: "Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers." Antimicrobial Agents and Chemotherapy, 2015.[1] Available at: [Link]
-
Synthetic Route: "Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid." Chemical and Pharmaceutical Bulletin, 1982.[1] Available at: [Link][1]
-
Captopril Overview: "Captopril - Mechanism and Development." Wikipedia.[1] Available at: [Link][1]
-
Lipase Resolution: "Lipase-catalyzed resolution of 3-chloro-2-methyl-1-propanol." Journal of Molecular Catalysis B: Enzymatic. (Standard Industry Protocol).[1][2]
Sources
converting (2R)-3-chloro-2-methyl-1-propanol to chiral epoxides
Application Note: Enantioselective Synthesis of (R)-2-Methyloxirane via Cyclization of (2R)-3-chloro-2-methyl-1-propanol
Executive Summary
This guide details the protocol for the stereospecific conversion of (2R)-3-chloro-2-methyl-1-propanol (a chiral
This transformation is a critical step in the synthesis of chiral building blocks for polyketide antibiotics, liquid crystals, and peptidomimetics. While the reaction mechanism (intramolecular Williamson ether synthesis) is chemically straightforward, the extreme volatility of the product (bp 34°C) and the risk of racemization or hydrolysis require precise control of reaction conditions.
Key Technical Challenges Solved:
-
Volatility Management: Protocols for reactive distillation and cryogenic trapping.
-
Stereochemical Integrity: Conditions that prevent elimination-readdition pathways (racemization).
-
Safety: Handling of carcinogenic epoxides and preventing polymerization.
Mechanistic Insight & Stereochemistry
The conversion proceeds via a base-mediated intramolecular
-
Step 1: Deprotonation of the hydroxyl group by a base to form an alkoxide.
-
Step 2: The alkoxide attacks the
-carbon (C3) carrying the chlorine atom. -
Step 3: Chloride expulsion and ring closure.
Stereochemical Outcome: The chiral center is located at C2. The reaction occurs between the oxygen at C1 and the carbon at C3. Since the C2-H and C2-CH3 bonds are not broken or involved in the transition state, the absolute configuration is retained .
Graphviz Diagram: Reaction Mechanism
Caption: Mechanistic pathway showing retention of stereochemistry at C2 during the intramolecular SN2 cyclization.
Pre-Reaction Considerations
Material Properties
| Property | (2R)-3-chloro-2-methyl-1-propanol | (R)-2-Methyloxirane |
| MW | 108.57 g/mol | 58.08 g/mol |
| Boiling Point | ~176°C (est) | 34 - 35°C (Critical) |
| Density | 1.05 g/mL | 0.83 g/mL |
| Solubility | Miscible in alcohols/polar solvents | Miscible in ether/THF; hydrolyzes in water |
Safety Warning
-
(R)-2-methyloxirane is a volatile carcinogen and highly flammable.[3] All operations must be conducted in a fume hood.[4]
-
Polymerization Risk: Epoxides can polymerize violently in the presence of excess acid or strong Lewis bases. Ensure glassware is free of acidic residues.
Experimental Protocols
Two protocols are provided: Method A for high-purity lab-scale synthesis (anhydrous) and Method B for scalable synthesis (biphasic).
Method A: Anhydrous Cyclization (High Purity)
Recommended for downstream applications requiring strictly anhydrous conditions.
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv).
-
Anhydrous THF (Tetrahydrofuran).
-
Starting Material (SM).[5]
Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a short-path distillation head . Connect the receiving flask to a cryogenic trap (-78°C, Dry Ice/Acetone).
-
Suspension: Wash NaH with dry pentane (to remove oil) under Argon. Suspend NaH in anhydrous THF (0.5 M concentration relative to SM). Cool to 0°C.
-
Addition: Dissolve (2R)-3-chloro-2-methyl-1-propanol in minimal THF. Add dropwise to the NaH suspension over 30 minutes. Caution: H2 gas evolution.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Isolation (Reactive Distillation):
-
Gently heat the reaction flask (oil bath at 45-50°C).
-
Apply a slight vacuum (opt.) or sweep with Argon.
-
The product (bp 34°C) will co-distill with THF (bp 66°C) or distill first if careful.
-
Note: For pure product, fractional distillation is required, but often the THF solution is used directly in the next step.
-
Method B: Biphasic Cyclization (Scalable)
Recommended for larger batches where isolation via distillation is preferred.
Reagents:
-
KOH or NaOH (50% w/w aqueous solution) (2.0 equiv).
-
Solvent: Diethyl ether or Pentane (high volatility allows easy separation).
-
Phase Transfer Catalyst (PTC): Tetrabutylammonium bisulfate (1 mol%).
Workflow:
-
Mixing: In a flask equipped with a reflux condenser (coolant at -10°C), dissolve SM in Pentane.
-
Addition: Add the PTC, then add the 50% NaOH solution dropwise while stirring vigorously at 0°C.
-
Cyclization: Warm to 10-15°C. Monitor by GC. Reaction is usually complete in <4 hours.
-
Separation: Decant the organic layer. Extract the aqueous layer once with cold pentane.
-
Drying: Dry combined organics over Na2SO4 (anhydrous) for 10 mins. Filter.
-
Distillation: Distill the product using a Vigreux column.
-
Fraction 1: Pentane (36°C).
-
Fraction 2: (R)-2-methyloxirane (34-35°C). Note: Separation is difficult due to boiling point proximity. Using high-boiling solvents (e.g., Tetraglyme) and distilling ONLY the product is a superior variation.
-
Process Workflow Diagram
Caption: Decision tree for selecting the optimal cyclization protocol based on scale and purity requirements.
Analytical Validation
To ensure the integrity of the "Application Note," the following validation steps are mandatory:
-
Chiral GC Analysis:
-
Column:
-DEX 120 or Cyclodex-B. -
Conditions: Isothermal 35°C (due to volatility).
-
Reference: Compare against racemic propylene oxide.
-
-
Optical Rotation:
-
Literature value:
(neat) for (R)-isomer. -
Note: The sign of rotation is sensitive to solvent and temperature.
-
-
NMR Verification (
H, CDCl ):-
Look for the disappearance of the
signal (~3.5 ppm) and appearance of epoxide ring protons (~2.4 - 2.9 ppm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product loss due to volatility. | Use a -78°C trap. Ensure system is sealed. |
| Hydrolysis (Diol formation) | Water present in reaction (Method B). | Switch to Method A (Anhydrous) or reduce reaction time. |
| Racemization | Elimination to alkene followed by re-addition. | Keep temperature <20°C. Avoid prolonged exposure to strong base. |
| Polymerization | Acidic glassware or excessive heat.[3] | Base-wash glassware. Store product over KOH pellets at 4°C. |
References
-
Bartoli, G., et al. "Highly Efficient Synthesis of Epoxides from Chlorohydrins." European Journal of Organic Chemistry, 2003.
-
Organic Syntheses. "Synthesis of (R)-Alkyloxiranes of High Enantiomeric Purity." Org.[3][6] Synth. 1988, 66, 160.
-
PubChem Compound Summary. "(R)-Propylene Oxide." National Center for Biotechnology Information.
- Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.
Sources
Application Note: Precision Chlorination of (2R)-3-Chloro-2-methyl-1-propanol
Executive Summary
This application note details the protocol for the chlorination of (2R)-3-chloro-2-methyl-1-propanol using thionyl chloride (
Unlike typical stereoselective transformations, this reaction is characterized by symmetrization . The substitution of the hydroxyl group at C1 with a chlorine atom renders the substituents at C1 and C3 identical (
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Substrate & Product Profile
-
Reactant: (2R)-3-chloro-2-methyl-1-propanol (Chiral).
-
Reagent: Thionyl Chloride (
).[1][2][3] -
Product: 1,3-dichloro-2-methylpropane (Achiral/Meso-like).
-
Reaction Type: Nucleophilic Substitution (
pathway via Chlorosulfite).
Mechanistic Insight: The Symmetrization Trap
The reaction proceeds through the formation of an alkyl chlorosulfite intermediate. Upon nucleophilic attack by the chloride ion, the C-O bond is cleaved.[4][5]
-
Stereochemistry at C2: The chiral center at C2 is not the site of reaction. The configuration of the carbon skeleton is retained.
-
Loss of Chirality: Despite the retention of skeletal geometry, the chemical modification at C1 (conversion of
to ) makes the C1 group identical to the existing C3 group ( ). -
Outcome: The resulting molecule possesses a plane of symmetry passing through C2, the methyl group, and the C2-proton. It is superimposable on its mirror image, resulting in an optical rotation of
.
Reaction Scheme & Pathway
The following diagram illustrates the reaction flow, emphasizing the mechanistic steps and the loss of chirality.
[1]
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| (2R)-3-Chloro-2-methyl-1-propanol | >98% ee, anhydrous | Substrate |
| Thionyl Chloride ( | Reagent Grade (>99%) | Chlorinating Agent |
| Pyridine | Anhydrous, stored over KOH | Base/Catalyst (HCl Scavenger) |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Equipment | 3-Neck RBF, Addition Funnel, Gas Scrubber (NaOH) | Reaction Setup |
Step-by-Step Procedure
Safety Warning: Thionyl chloride reacts violently with water and releases toxic gases (
Step 1: Setup and Inertion
-
Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Connect the top of the condenser to a gas scrubber containing 10% NaOH solution to trap evolved acidic gases.
-
Flush the system with dry nitrogen for 15 minutes.
Step 2: Reactant Preparation
-
Charge the flask with (2R)-3-chloro-2-methyl-1-propanol (10.0 mmol, 1.0 eq) and Pyridine (11.0 mmol, 1.1 eq).
-
Add Anhydrous DCM (50 mL) and cool the mixture to 0°C using an ice/water bath.
Step 3: Reagent Addition
-
Charge the addition funnel with Thionyl Chloride (12.0 mmol, 1.2 eq) diluted in 10 mL of DCM.
-
Add the
solution dropwise over 30 minutes. Note: Managing the exotherm is critical to prevent solvent boil-off and side reactions. -
Observe gas evolution (
).[1][2][3] Ensure the scrubber is bubbling steadily but not violently.
Step 4: Reaction & Reflux
-
After addition is complete, allow the reaction to warm to room temperature over 30 minutes.
-
Heat the mixture to reflux (
) for 2–4 hours. -
Monitor: Check reaction progress via TLC (stain with
or Anisaldehyde; alcohol spots will disappear) or GC-MS.
Step 5: Work-up
-
Cool the reaction mixture to room temperature.
-
Quench: Carefully pour the reaction mixture into ice-cold water (50 mL). Caution: Residual thionyl chloride will hydrolyze vigorously.
-
Separate the organic layer.
-
Wash the organic phase sequentially with:
-
1M HCl (2 x 20 mL) – Removes pyridine.
-
Saturated
(2 x 20 mL) – Neutralizes acid traces. -
Brine (1 x 20 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp < 40°C due to product volatility).
Step 6: Purification
-
Purify the crude oil via fractional distillation (if scale >5g) or flash column chromatography (100% Pentane/Hexane).
-
Target Product: Colorless liquid. Boiling point approx. 135–137°C (atmospheric).
Analytical Characterization & QC
To validate the success of the protocol, the following criteria must be met.
Nuclear Magnetic Resonance (NMR)
The loss of chirality is best confirmed by the simplification of the NMR spectrum compared to the starting material.
| Nucleus | Expected Signal Profile (Product) | Interpretation |
| The two | ||
| Methine proton at C2. | ||
| Methyl group at C2. | ||
| Three distinct signals |
Note: In the starting material, the two protons on C1 are diastereotopic and often appear as complex multiplets. In the product, while protons within a single
Optical Rotation (Critical Quality Attribute)
-
Method: Polarimetry (
, , 20°C). -
Specification:
. -
Failure Mode: A non-zero rotation indicates the presence of unreacted starting material or a chiral impurity (e.g., from a rearrangement side-reaction, though unlikely in this system).
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 140 (for ). -
Isotope Pattern: Characteristic 9:6:1 pattern for
(M, M+2, M+4) at m/z 140, 142, 144.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Residual Optical Activity | Incomplete reaction. | Check TLC/GC. Reprocess with fresh |
| Low Yield | Product volatility. | Avoid high vacuum during concentration. Use a Vigreux column for solvent removal. |
| Dark/Black Reaction Mixture | Pyridine decomposition/charring. | Maintain strict temperature control ( |
| Emulsion during Work-up | Pyridinium salts. | Ensure thorough washing with 1M HCl to remove all pyridine species. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for alkyl chloride synthesis using thionyl chloride).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
-
Wiberg, K. B.; Bailey, W. F. "The Reaction of Alcohols with Thionyl Chloride." J. Am. Chem. Soc.1974 , 96, 7223. Link (Foundational mechanistic study).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12207, 1,3-Dichloro-2-methylpropane. Link (Physical properties and safety data).
Sources
- 1. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reaction of CH3CH3CH2OH with SOCl2 What is the product formed when 1-pro.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: A Guide to the Biocatalytic Synthesis of (2R)-3-chloro-2-methyl-1-propanol
Abstract
This document provides a comprehensive technical guide for the biocatalytic synthesis of (2R)-3-chloro-2-methyl-1-propanol, a valuable chiral building block in the pharmaceutical industry. Traditional chemical synthesis routes for such chiral alcohols often require harsh conditions, stoichiometric chiral reagents, or expensive metal catalysts. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a powerful alternative, characterized by exceptional stereoselectivity, mild reaction conditions, and a favorable environmental profile.[1][2] This guide details the principles of the biocatalytic method, from enzyme selection to preparative-scale synthesis and analytical validation, designed for researchers, scientists, and professionals in drug development.
The Principle of Asymmetric Bioreduction
The core of this synthetic strategy is the highly selective enzymatic reduction of a prochiral ketone, 3-chloro-2-methyl-propanal, to the desired (R)-enantiomer of the corresponding alcohol. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or, more broadly, alcohol dehydrogenases (ADHs).
1.1 The Catalytic Cycle and Cofactor Regeneration
Ketoreductases are dependent on a nicotinamide cofactor, typically NADPH or NADH, which acts as the hydride donor for the reduction.[3] The cofactor is consumed in stoichiometric amounts, making its use in large-scale synthesis prohibitively expensive. Therefore, a robust in situ cofactor regeneration system is essential for an economically viable process.[4]
The most common and efficient method pairs the primary KRED with a secondary "sacrificial" dehydrogenase. A glucose dehydrogenase (GDH) is frequently employed, which oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP+) back to its active NADPH form.[5] This creates a catalytic cycle where a small, initial amount of the cofactor is continuously recycled.
The causality behind this choice is twofold:
-
Economic Viability: It drastically reduces the cost associated with the expensive NADPH/NADH cofactor.
-
Thermodynamic Driving Force: The oxidation of glucose is highly favorable, which drives the equilibrium of the primary reduction reaction towards the desired alcohol product.
Below is a diagram illustrating this essential biocatalytic cycle.
Caption: The biocatalytic cycle for ketone reduction coupled with cofactor regeneration.
Biocatalyst Selection: Isolated Enzymes vs. Whole-Cell Systems
A critical decision in developing a biocatalytic process is the form of the enzyme to be used. Both isolated (purified or partially purified) enzymes and whole microbial cells have distinct advantages.
| Feature | Isolated Enzyme System | Whole-Cell Biocatalyst |
| Purity & Side Reactions | High purity, eliminates competing reactions from host cell enzymes. | May contain multiple native reductases, potentially lowering enantioselectivity.[6] |
| Cofactor Management | Requires external addition of cofactor and a regeneration enzyme (e.g., GDH).[3] | Often utilizes the cell's endogenous cofactor pool and metabolic pathways for regeneration.[4][7] |
| Mass Transfer | No cell membrane barrier; substrate and product can freely access the enzyme. | Substrate/product must cross the cell membrane, which can be a rate-limiting step. |
| Enzyme Stability | May be less stable when removed from its natural cellular environment. | Enzyme is maintained in its native environment, often resulting in higher operational stability.[4] |
| Cost & Preparation | Higher initial cost due to purification. | Lower cost; involves simple cultivation and harvesting of microbial cells (e.g., E. coli, S. cerevisiae).[7] |
Recommendation: For initial screening and process development where precise control and elimination of side reactions are paramount, using a commercially available KRED screening kit with an isolated enzyme system is recommended. For large-scale industrial production, a recombinant whole-cell system (e.g., E. coli expressing a specific KRED and GDH) is often more cost-effective.[7]
Experimental Protocol I: Enzyme Screening
Objective: To identify a suitable ketoreductase that efficiently reduces 3-chloro-2-methyl-propanal with high enantioselectivity for the (R)-alcohol.
3.1 Materials
-
Ketoreductase screening panel (e.g., commercially available kits)
-
3-chloro-2-methyl-propanal (substrate)
-
NADP+ or NADPH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
96-well microtiter plates
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
GC or HPLC vials
3.2 Step-by-Step Screening Protocol
-
Prepare Master Mix: In a sterile tube, prepare a master mix containing buffer, NADP+ (1 mM), D-glucose (100 mM), and GDH (2 U/mL). The use of a master mix ensures consistency across all wells.
-
Aliquot Enzymes: Dispense a small, defined amount of each ketoreductase from the screening panel into individual wells of the 96-well plate.
-
Prepare Substrate Stock: Dissolve the substrate, 3-chloro-2-methyl-propanal, in a minimal amount of a water-miscible solvent like DMSO to create a concentrated stock solution (e.g., 500 mM). This is crucial to avoid adding large volumes of organic solvent to the aqueous reaction, which can denature the enzymes.
-
Initiate Reaction: Add the master mix to each well. To start the reaction, add the substrate stock solution to each well to a final concentration of 10-20 mM.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for 16-24 hours.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate to each well. Seal the plate and vortex vigorously for 2 minutes to extract the product.
-
Phase Separation: Centrifuge the plate to separate the aqueous and organic layers.
-
Sample Preparation: Carefully transfer the upper organic layer to a new plate or individual vials containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Analyze the dried organic extract by chiral GC or HPLC to determine the percent conversion and enantiomeric excess (ee).[8]
3.3 Expected Data
The screening results can be summarized in a table for easy comparison.
| KRED ID | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomer |
| KRED-01 | 85 | 92 | (S) |
| KRED-02 | 15 | >99 | (R) |
| KRED-03 | >99 | 98 | (R) |
| KRED-04 | 55 | 60 | (R) |
| ... | ... | ... | ... |
From this hypothetical data, KRED-03 would be selected for scale-up due to its excellent conversion and high enantioselectivity towards the desired (R)-product.
Experimental Protocol II: Preparative Scale Synthesis (1-gram scale)
Objective: To synthesize (2R)-3-chloro-2-methyl-1-propanol on a preparative scale using the best-performing KRED identified during screening.
4.1 Materials & Reagents
-
Substrate: 3-chloro-2-methyl-propanal (1.0 g)
-
Biocatalyst: KRED-03 (or selected enzyme, lyophilized powder)
-
Cofactor Regeneration: Glucose Dehydrogenase (GDH)
-
Cofactor: NADP+ (50 mg)
-
Cosubstrate: D-Glucose (5.0 g)
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL)
-
Solvent: Ethyl Acetate (for extraction)
-
Drying Agent: Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Purification: Silica gel for column chromatography
4.2 Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, combine 200 mL of the phosphate buffer, D-glucose (5.0 g), and NADP+ (50 mg). Stir until all solids are dissolved.
-
Enzyme Addition: Add the selected ketoreductase (KRED-03) and Glucose Dehydrogenase (GDH) to the buffer solution. The exact amount of enzyme will depend on its specific activity; consult the manufacturer's data sheet.
-
pH Adjustment: Check the pH of the solution and adjust to 7.0 if necessary using dilute NaOH or HCl. The formation of gluconic acid from glucose oxidation will cause the pH to drop, so periodic monitoring and adjustment may be required for long reactions.
-
Substrate Addition: Add the substrate, 3-chloro-2-methyl-propanal (1.0 g), to the reaction mixture. If the substrate has low aqueous solubility, it can be added neat or as a concentrated solution in a minimal amount of DMSO.
-
Incubation: Seal the flask and stir the reaction at a controlled temperature (e.g., 25-30 °C).
-
Reaction Monitoring: Periodically (e.g., every 2-4 hours), take a small aliquot (e.g., 100 µL), extract with 200 µL of ethyl acetate, and analyze by GC/HPLC to monitor the disappearance of the ketone starting material.
-
Work-up (Post-Reaction): Once the reaction has reached completion (typically >99% conversion), saturate the aqueous phase with solid NaCl to facilitate extraction.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (2R)-3-chloro-2-methyl-1-propanol.
Analytical Validation
Accurate analysis is critical to confirm the success of the synthesis.
5.1 Conversion Analysis (GC)
-
Column: A standard non-chiral capillary column (e.g., DB-5 or HP-5).
-
Method: A temperature gradient program that clearly separates the more volatile starting ketone from the less volatile product alcohol.
-
Quantification: Calculate conversion based on the relative peak areas of the substrate and product. Conversion (%) = [Area(Alcohol) / (Area(Ketone) + Area(Alcohol))] x 100
5.2 Enantiomeric Excess (ee) Analysis (Chiral GC)
-
Column: A chiral capillary column, typically coated with a cyclodextrin derivative (e.g., Beta-DEX™ or Gamma-DEX™).
-
Method: An isothermal or slow gradient temperature program designed to resolve the two enantiomers of the product alcohol. The optimal conditions must be determined empirically.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers.[9] ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
The entire experimental and analytical process is summarized in the workflow diagram below.
Caption: Overall workflow from reaction setup to final analytical validation.
References
- Method for preparing 1-chloro-2-methyl-2-propanol.
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Research in Applied Chemistry. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Semantic Scholar. [Link]
-
PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. University of Pannonia. [Link]
-
Chiral alcohol synthesis with microbial carbonyl reductases in a water-organic solvent two-phase system. PubMed. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Publications. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
Whole-cell biocatalysts by design. PMC. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
-
The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University. [Link]
-
Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. MDPI. [Link]
-
Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. ResearchGate. [Link]
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for (2R)-3-chloro-2-methyl-1-propanol
Part 1: Strategic Analysis & Core Directive
The Substrate & The Challenge
(2R)-3-chloro-2-methyl-1-propanol is a high-value chiral building block derived from the "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate).[1] It serves as a critical linchpin in the synthesis of polyketides, complex macrocycles, and chiral drugs (e.g., Lercanidipine intermediates).
The Structural Paradox:
-
Nucleophile: The primary hydroxyl group (C1-OH).[1]
-
Electrophile: The primary alkyl chloride (C3-Cl).[1]
-
Chiral Center: The C2 position (methyl substituted).[1]
The Instability Mechanism:
Under basic conditions, this molecule is prone to intramolecular cyclization to form (R)-2-methyloxetane via an
The "Safe-Zone" Strategy
To successfully protect this alcohol, one must select conditions that avoid high concentrations of the discrete alkoxide anion .
-
Avoid: Strong bases (NaH, KH) which generate the alkoxide quantitatively.[1]
-
Prefer: Acid-catalyzed methods or buffered nucleophilic catalysis (Imidazole, Pyridine, 2,6-Lutidine) where the equilibrium concentration of the alkoxide is negligible.
Part 2: Detailed Protocols & Methodologies
Protocol A: Silyl Protection (TBDMS/TBDPS)
The "Gold Standard" for moderate stability and ease of handling.
Rationale: Silylation using imidazole as a base is kinetically favored over oxetane formation.[1] Imidazole (pKa ~6.[1]9) is too weak to fully deprotonate the alcohol (pKa ~16), preventing the accumulation of the reactive alkoxide species required for cyclization.
Materials
-
(2R)-3-chloro-2-methyl-1-propanol (1.0 equiv)[1]
-
TBDMS-Cl (tert-Butyldimethylsilyl chloride) (1.2 equiv) OR TBDPS-Cl (1.1 equiv)[1]
-
DMF (Anhydrous, 0.5 M concentration)[1]
-
Workup: Et2O, Sat. NaHCO3, Brine.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve (2R)-3-chloro-2-methyl-1-propanol in anhydrous DMF. Cool to 0 °C in an ice bath.
-
Base Addition: Add Imidazole in one portion. The solution should remain clear.
-
Reagent Addition: Add TBDMS-Cl (or TBDPS-Cl) portion-wise over 5 minutes.
-
Note: The reaction is exothermic; slow addition maintains 0 °C.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor by TLC (Stain: KMnO4 or Anisaldehyde; UV is weak for aliphatic chlorides).[1]
-
Quench: Pour mixture into rapidly stirring Sat. NaHCO3 / Ice mixture.[1]
-
Extraction: Extract with Et2O (3x). (Ether is preferred over DCM to avoid extracting DMF).[1]
-
Purification: Wash combined organics with water (2x) and brine (1x). Dry over MgSO4.[1][3] Concentrate. Flash chromatography (Hexanes/EtOAc 95:5).
Self-Validating Check:
-
1H NMR: Look for the disappearance of the broad OH singlet and appearance of silyl methyls (~0.05 ppm) and t-butyl singlet (~0.9 ppm).[1]
-
Integrity Check: Verify the integration of the CH2-Cl protons (multiplet ~3.5-3.7 ppm). If cyclization occurred, new signals for the oxetane ring would appear at ~4.5-5.0 ppm.[1]
Protocol B: Acid-Catalyzed Benzylation (The "Trimidate" Method)
The "Robust" route avoiding strong bases.
Rationale: Standard Williamson ether synthesis (NaH + BnBr) is high risk for this substrate due to alkoxide formation.[1] The Benzyl Trichloroacetimidate method operates under acidic catalysis, completely bypassing the alkoxide intermediate.
Materials
-
(2R)-3-chloro-2-methyl-1-propanol (1.0 equiv)[1]
-
Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)[1]
-
Catalyst: TfOH (Triflic acid) (0.05 equiv) or TMSOTf (0.05 equiv).[1]
-
Solvent: Cyclohexane/DCM (2:1 ratio) or pure DCM.[1]
Step-by-Step Procedure
-
Setup: Oven-dried glassware, Argon atmosphere.
-
Dissolution: Dissolve alcohol and Benzyl Trichloroacetimidate in solvent (0.3 M).
-
Catalysis: Cool to 0 °C. Add TfOH (diluted in minimal DCM) dropwise.
-
Observation: A white precipitate (Trichloroacetamide) will begin to form as the reaction proceeds.[1]
-
-
Reaction: Stir at RT for 2–6 hours.
-
Quench: Add triethylamine (0.1 equiv) to neutralize the acid.
-
Workup: Filter off the trichloroacetamide solid. Concentrate the filtrate.
-
Purification: Flash chromatography.
Protocol C: THP Protection (Acetalization)
The "Acid-Labile" Orthogonal Strategy.[1]
Rationale: Useful if the chloride must be displaced by a nucleophile that is compatible with acetals but requires acidic deprotection later.
Materials
-
(2R)-3-chloro-2-methyl-1-propanol (1.0 equiv)[1]
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]
-
Catalyst: PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv) or pTsOH (0.01 equiv).[1]
-
Solvent: DCM (Anhydrous).[1]
Step-by-Step Procedure
-
Dissolution: Dissolve alcohol and DHP in DCM at RT.
-
Catalysis: Add PPTS.
-
Reaction: Stir at RT for 4 hours.
-
Workup: Dilute with Et2O, wash with Sat.[1] NaHCO3.
-
Note: This creates a diastereomeric mixture (new chiral center at THP), complicating NMR analysis.
Part 3: Comparative Analysis & Decision Logic[1]
Table 1: Protecting Group Performance Matrix
| Strategy | Reagents | Mechanism | Base Risk | Stability (Acid/Base) | Recommended For |
| Silyl (TBS) | TBSCl, Imidazole | Nucleophilic Cat.[1] | Low | Labile to Acid / Stable to Base | Standard synthesis, temporary protection.[1] |
| Silyl (TBDPS) | TBDPSCl, Imidazole | Nucleophilic Cat.[1] | Low | Moderate Acid / Stable to Base | Long sequences requiring higher stability.[1] |
| Benzyl (Basic) | NaH, BnBr | Alkoxide ( | HIGH | Stable / Stable | NOT RECOMMENDED (High cyclization risk). |
| Benzyl (Acidic) | Bn-Trimidate, TfOH | Acid Catalysis | None | Stable / Stable | Robust protection requiring harsh downstream steps.[1] |
| Acetal (THP) | DHP, PPTS | Acid Catalysis | None | Labile to Acid / Stable to Base | When final deprotection must be mild (acidic).[1] |
| Ester (Bz/Ac) | BzCl, Pyridine | Nucleophilic Cat.[1] | Low | Labile to Base / Moderate Acid | If chloride is NOT being displaced by nucleophiles.[1] |
Visualization: Reaction Pathway & Risk Assessment[1]
Caption: Kinetic bifurcation showing why avoiding discrete alkoxide intermediates (Red Path) is critical to prevent oxetane formation.
Part 4: References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] [1]
-
Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5][6] Journal of the American Chemical Society, 94(17), 6190–6191.[1] [1]
-
Eckenberg, P., Groth, U., & Huhn, T. (1993).[1] Selective Protection of 1,3-Diols.[1] Tetrahedron, 49(8), 1619-1624.[1] (Discusses Roche ester derivative handling).
-
Dudley, G. B., et al. (2006).[1] Benzylation of Alcohols Using 2-Benzyloxy-1-methylpyridinium Triflate.[1] Journal of Organic Chemistry, 71(21), 8212–8214.[1] (Alternative neutral benzylation).[1] [1]
-
Stark, C. B. W., et al. (2010).[1] Synthesis of Chiral Building Blocks from Roche Ester. Synthesis, 2010(15), 2535.[1] (Context on 3-chloro-2-methyl-1-propanol utility). [1]
Sources
Troubleshooting & Optimization
Technical Support Center: Integrity Assurance for (2R)-3-chloro-2-methyl-1-propanol
The following Technical Support Center guide addresses the specific stability and handling requirements for (2R)-3-chloro-2-methyl-1-propanol , a critical chiral synthon often derived from Roche Ester.
Product ID: (2R)-CMP-OH CAS Registry: 82516-66-3 (Generic), 10317-10-9 (Racemic) Synonyms: (R)-3-Chloro-2-methylpropan-1-ol; Roche Ester Alcohol Derivative.
Core Directive: The "Racemization" Misconception
Critical Alert: Users often report "racemization" when they are actually observing chemical degradation followed by stereochemical scrambling.
Unlike alpha-chiral carbonyls, the chiral center at the C2 position of (2R)-3-chloro-2-methyl-1-propanol is not acidic (pKa > 50). It does not racemize via simple proton exchange. Instead, the loss of enantiomeric excess (ee) is almost exclusively driven by Intramolecular Nucleophilic Substitution (Epoxide Formation) .
The Mechanism of Failure
Under basic conditions (even weak bases like bicarbonate or basic glass surfaces), the hydroxyl group deprotonates. The resulting alkoxide performs an intramolecular
-
Why this looks like racemization: If the epoxide re-opens (e.g., by reacting with chloride ions or water in the system), it often does so non-selectively or at the "wrong" carbon, creating a mixture of the original product, its enantiomer, and the achiral tertiary alcohol isomer (1-chloro-2-methyl-2-propanol).
Visualizing the Degradation Pathway
Figure 1: The primary pathway for loss of optical purity is not direct racemization, but cyclization to the epoxide and subsequent non-selective reopening.[1]
Troubleshooting Guide: Synthesis & Handling
Scenario A: Loss of ee During Synthesis
Context: You are synthesizing the alcohol from (R)-2-methyl-1,3-propanediol (derived from Roche Ester) using a chlorinating agent (SOCl₂, HCl, etc.).
| Symptom | Probable Cause | Corrective Action |
| Low ee in crude product | Temperature Spike: High temps during chlorination favor the formation of the cyclic chlorosulfite intermediate which can degrade non-stereospecifically. | Control Exotherm: Maintain reaction temperature < 0°C during SOCl₂ addition. Use a stepwise warming protocol only after addition is complete. |
| Formation of tertiary chloride | Acid Catalysis: Strong acid promotes carbocation character at the tertiary C2, leading to hydride shifts or rearrangement. | Buffer System: Avoid excess strong acid. If using HCl gas, ensure strict stoichiometry. Consider using catalytic DMF with SOCl₂ to lower the activation energy. |
| Product is Racemic | Precursor Purity: The starting Roche Ester or Diol was already racemized. | QC Check: Verify the optical rotation of the starting (R)-2-methyl-1,3-propanediol. It should be approx |
Scenario B: Degradation During Storage
Context: The product was pure initially but ee dropped after 1 month.
| Symptom | Probable Cause | Corrective Action |
| Chloride smell / Pressure buildup | Epoxide Formation: Storage in basic glass or presence of residual base. | Acid Wash: Wash the final organic layer with dilute |
| Cloudiness / Precipitate | Polymerization: The intermediate epoxide polymerized. | Stabilizer: Store with a trace of acid (e.g., 10 ppm HCl) or over activated molecular sieves (acidic type) to prevent base catalysis. |
Standard Operating Procedures (SOP)
SOP-01: Safe Storage Conditions
To prevent the "cyclization-scrambling" cascade, the environment must be strictly neutral to slightly acidic.
-
Container: Use silanized glass or Teflon/HDPE containers. Standard borosilicate glass can be slightly basic (leaching silicates), which is enough to catalyze cyclization over months.
-
Temperature: Store at -20°C . The intramolecular
reaction rate drops significantly below 0°C. -
Atmosphere: Argon or Nitrogen blanket. Moisture can hydrolyze any formed epoxide, driving the equilibrium forward and permanently destroying the chiral molecule.
SOP-02: QC & Analysis (Chiral HPLC/GC)
Do not rely solely on specific rotation (
-
Method: Chiral GC is preferred due to the volatility of the compound.
-
Column: Cyclodextrin-based stationary phases (e.g., Hydrodex-
-TBDAc). -
Conditions: Low isotherm (approx 80-100°C) to prevent on-column racemization/degradation.
Frequently Asked Questions (FAQs)
Q: Can I distill (2R)-3-chloro-2-methyl-1-propanol to purify it? A: Yes, but with extreme caution. You must ensure the crude mixture is acidic (pH < 7) before heating. If any residual base (pyridine, NaOH, bicarbonate) is present, the heat of distillation will instantly convert the alcohol to the volatile epoxide (b.p. ~50°C), which will be lost or co-distill, ruining the yield and chirality.
Q: I see a peak for 1-chloro-2-methyl-2-propanol. Where did it come from? A: This is the thermodynamic sink. If your reaction passed through a carbocation intermediate (acid catalyzed) or if the epoxide ring opened at the more substituted carbon (acid catalyzed), this achiral tertiary alcohol forms. Its presence indicates your reaction conditions were too acidic or too hot.
Q: Why is my optical rotation lower than the literature value of
References
-
Chemical Stability of Halohydrins
-
Synthesis & Precursors
- Title: Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester')
- Source: ResearchGate (Adv. Synth.
-
URL:[Link]
-
Industrial Handling & Safety
-
Epoxide Intermediate Dynamics
- Title: Multistep Reaction Processes in Epoxide Formation
- Source: Journal of Physical Chemistry B (via ResearchG
-
URL:[Link]
Sources
Technical Support Center: Purification of (2R)-3-chloro-2-methyl-1-propanol
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes the "Why" behind the "How" to ensure reproducibility and high enantiomeric excess (ee).
CAS: 82516-66-3 | Formula: C
⚠️ Critical Process Alert: The "Oxetane Trap"
Before starting purification, read this. Unlike simple alcohols, (2R)-3-chloro-2-methyl-1-propanol is a halohydrin . It possesses an internal "self-destruct" mechanism.
-
The Risk: Exposure to strong bases (pH > 10) or excessive heat during workup can trigger intramolecular cyclization, displacing the chloride to form 3-methyloxetane .
-
The Consequence: Loss of yield and potential safety hazard (volatile strained rings).
-
The Fix: Maintain pH < 8 during all aqueous washes. Use saturated NH
Cl or dilute acid for quenching.
Module 1: Reaction Quench & Workup (Troubleshooting Emulsions)
Context: The synthesis typically involves reducing Methyl (2R)-3-chloro-2-methylpropionate (Roche Ester) using LiAlH
FAQ: "My organic layer is trapped in a milky emulsion. How do I separate it?"
Root Cause: Amphoteric aluminum hydroxides or sticky borate complexes stabilize the oil/water interface.
Protocol A: The Fieser Method (Recommended for LiAlH
-
Cool mixture to 0°C.
-
Slowly add
mL Water (Caution: Exothermic). -
Add
mL 15% NaOH (aq). -
Add
mL Water. -
Warm to RT and stir for 15 mins. The aluminum salts should precipitate as a granular white sand, easily filtered.
Protocol B: Rochelle’s Salt (The "Nuclear" Option for Stubborn Emulsions) Use this if you already added water and have a mess.
-
Prepare a saturated solution of Potassium Sodium Tartrate (Rochelle’s salt) .
-
Add a volume equal to your aqueous phase.
-
Stir vigorously for 2–4 hours. The tartrate chelates the metal ions, breaking the emulsion.
-
The layers will separate cleanly.
Diagram: Workup Decision Logic
Caption: Decision tree for managing aluminum/boron emulsions during workup.
Module 2: Distillation & Physical Purification
Context: The crude oil usually contains unreacted ester, solvent (THF/Toluene), and trace mineral oil (if using LAH dispersion).
FAQ: "What are the distillation parameters? I'm seeing decomposition."
Technical Insight: The boiling point of the alcohol is significantly higher than the ester precursor due to hydrogen bonding. However, prolonged heating at atmospheric pressure can cause HCl elimination or polymerization.
Recommended Distillation Protocol:
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended for >10g scale).
-
Pressure: High Vacuum (< 10 mmHg) is mandatory.
Data Table: Physical Properties for Separation
| Component | Approx. BP (Atm) | Approx.[1] BP (Vacuum) | Solubility (Water) |
| (2R)-3-chloro-2-methyl-1-propanol | ~170°C (Est.) | 78–82°C @ 12 mmHg | Moderate |
| Methyl (2R)-3-chloro-2-methylpropionate | ~160°C | 60–65°C @ 12 mmHg | Low |
| 3-methyloxetane (Side Product) | ~60°C | Volatile | High |
Troubleshooting Steps:
-
Fore-run: Collect the fraction up to 65°C (12 mmHg). This contains the unreacted ester.
-
Main Fraction: Collect the steady plateau at 78–82°C (12 mmHg) .
-
Cooling: Ensure your condenser coolant is < 5°C. The product is a liquid at RT but can be viscous.
Module 3: Purity & Enantiomeric Excess (ee)
FAQ: "My optical rotation is lower than literature values. Did I racemize it?"
Diagnostic Guide: Racemization of the alcohol is chemically difficult under standard reduction conditions. If your ee is low, the issue likely lies upstream (the starting ester) or in the analysis method.
-
Check the Starting Material: The Roche ester is prone to racemization via enolization if stored improperly or exposed to base before reduction.
-
Derivatization for HPLC: The alcohol itself often resolves poorly on chiral columns.
-
Protocol: Derivatize with Mosher's Acid Chloride or 3,5-dinitrobenzoyl chloride .
-
Column: Chiralcel OD-H or AD-H.
-
Eluent: Hexane/IPA (90:10 or 95:5).
-
FAQ: "How do I remove the unreacted ester chemically?"
If distillation is not separating them effectively (azeotrope formation):
-
Dissolve crude mixture in Ether/DCM.
-
Wash with 1M NaOH (Cold, Rapid Wash) .
-
Immediately separate layers and wash organic phase with brine to remove residual base.
Module 4: Chemical Stability & Storage
Storage:
-
Store under Nitrogen/Argon.
-
Temperature: 2–8°C.
-
Do not store over basic drying agents (e.g., K
CO ) for long periods. Use Na SO or MgSO .
Safety Profile:
-
Toxicity: Alkylating agent. Handle with gloves.
-
Flammability: Flash point approx 75°C.
References
-
PubChem. (2R)-3-chloro-2-methylpropan-1-ol (Compound CID 10080353).[4] National Library of Medicine. Link
-
Organic Syntheses. Pentaerythrityl trichlorohydrin (Analogous chlorohydrin workup procedures). Org. Synth. 1958, 38, 68. Link
-
Sigma-Aldrich. 3-Chloro-2,2-dimethyl-1-propanol (Physical data for dimethyl analog). Link
-
Google Patents. Method for preparing 1-chloro-2-methyl-2-propanol (Process chemistry insights). CN102229522B. Link
Sources
minimizing elimination byproducts in (2R)-3-chloro-2-methyl-1-propanol reactions
Welcome to the Technical Support Center for optimizing synthetic workflows involving (2R)-3-chloro-2-methyl-1-propanol . This guide is engineered for drug development professionals and synthetic chemists who need to maximize nucleophilic substitution (
Section 1: Mechanistic Causality & The Elimination Challenge
(2R)-3-chloro-2-methyl-1-propanol is a highly valuable chiral building block, but its structural topology presents two distinct challenges during nucleophilic substitution:
-
Steric Hindrance (Beta-Branching): The methyl group at the C2 (beta) position creates significant steric bulk adjacent to the electrophilic C3 carbon. This hindrance restricts the 180° backside attack trajectory required for the
mechanism, drastically reducing the rate of substitution compared to unbranched primary halides[1][2]. -
The
and Cyclization Thresholds: Because the pathway is kinetically retarded, the activation energy gap between substitution and elimination narrows. When strong bases or elevated temperatures are applied, proton abstraction at the beta-carbon outcompetes nucleophilic attack, leading to alkene byproducts (e.g., methallyl alcohol derivatives)[3][4]. Furthermore, the unprotected primary hydroxyl group can easily deprotonate under basic conditions. The resulting alkoxide acts as an internal nucleophile, rapidly attacking the adjacent alkyl chloride to form 3-methyloxetane[5][6].
Divergent reaction pathways of (2R)-3-chloro-2-methyl-1-propanol under nucleophilic conditions.
Section 2: Troubleshooting FAQs
Q1: I am trying to synthesize an amine derivative using a primary amine, but I am recovering mostly unreacted starting material and volatile elimination products. How do I fix this?
A1: Primary amines act as both nucleophiles and bases. Due to the beta-branching of your substrate, the
Q2: My GC-MS shows a major byproduct with a mass corresponding to the loss of HCl (M-36). Is this an alkene?
A2: While it could be an alkene from
Q3: What solvent system minimizes elimination for this specific substrate?
A3: Switch from polar protic solvents (like ethanol or water) to polar aprotic solvents such as DMF, DMSO, or Acetonitrile. Polar aprotic solvents heavily solvate cations but leave anions (nucleophiles) relatively unsolvated and highly reactive. This enhances the nucleophilicity of your reagent, promoting the
Section 3: Standard Operating Procedure (Self-Validating Protocol)
Optimized Azidation of (2R)-3-chloro-2-methyl-1-propanol
This protocol describes the substitution of the chloride with an azide group. Azide (
Step 1: Reaction Setup In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of (2R)-3-chloro-2-methyl-1-propanol in anhydrous DMF to achieve a 0.5 M concentration.
Step 2: Reagent Addition & In Situ Activation
Add 1.5 equivalents of Sodium Azide (
Step 3: Temperature Control
Stir the mixture at 45 °C. Do not exceed 60 °C; higher thermal energy will begin to populate the
Step 4: Self-Validation (Monitoring)
Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will stain with
Step 5: Workup
Quench the reaction with deionized water to dissolve inorganic salts. Extract the aqueous layer three times with Diethyl Ether. Wash the combined organic layers with brine five times (critical for the complete removal of DMF), dry over anhydrous
Section 4: Data Presentation & Decision Matrix
The following table summarizes the quantitative impact of reaction conditions on the competition between substitution and elimination/cyclization for this specific substrate.
| Reagent Profile | Solvent | Temp (°C) | Dominant Pathway | Target |
| Strong Base / Strong Nuc (e.g., | Methanol | 65 °C | Intramolecular | < 10% |
| Weak Base / Strong Nuc (e.g., | DMF | 80 °C | ~ 50% | |
| Weak Base / Strong Nuc + | DMF | 45 °C | Intermolecular | > 85% |
| Bulky Base (e.g., | THF | 25 °C | < 5% |
Section 5: References
-
Title: minimizing the formation of elimination products in substitution reactions Source: BenchChem Technical Support URL: 7
-
Title: 2-(Chloromethyl)-2-methyloxirane | 598-09-4 Source: BenchChem URL: 5
-
Title: Alkyl Halide Reactivity Source: Michigan State University (MSU) Chemistry URL: 1
-
Title: Alkyl Halide Reactivity (Steric Hindrance) Source: Michigan State University (MSU) Chemistry URL: 2
-
Title: Elimination Reactions of Alkyl Halides Source: Utah Tech University URL: 3
-
Title: 2-Chloropropanoic acid and (R)-alkyloxiranes of high enantiomeric purity Source: ResearchGate URL: 6
-
Title: 8.5. Elimination reactions | Organic Chemistry 1: An open textbook Source: Lumen Learning URL: 4
-
Title: Alkyl Halide Reaction Map And Summary Source: Master Organic Chemistry URL: 8
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. 2-(Chloromethyl)-2-methyloxirane | 598-09-4 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: (2R)-3-Chloro-2-methyl-1-propanol Stability Guide
Here is the Technical Support Guide for the stability and handling of (2R)-3-chloro-2-methyl-1-propanol.
Product: (2R)-3-chloro-2-methyl-1-propanol CAS: 82516-66-3 (Specific stereoisomer) / 558-38-3 (Racemic) Application: Chiral synthon for ACE inhibitors (e.g., Captopril), agrochemicals, and fine organic synthesis.
Part 1: Executive Technical Summary
Current Status: UNSTABLE IN BASIC MEDIA
(2R)-3-chloro-2-methyl-1-propanol is a 1,3-chlorohydrin . Under basic conditions (pH > 8), it is kinetically unstable and undergoes rapid degradation via two competing pathways: intramolecular cyclization and
Researchers observing low yields, "missing" mass balance, or unexpected volatile byproducts during nucleophilic substitution reactions are likely encountering oxetane formation or methallyl alcohol generation.
Key Stability Data Points
| Parameter | Characteristic | Implication |
| Critical pH Threshold | > 8.0 | Rapid degradation begins via alkoxide intermediate. |
| Primary Degradant | (3R)-3-Methyloxetane | Formed via intramolecular |
| Secondary Degradant | 2-Methyl-2-propen-1-ol | Formed via |
| Storage Requirement | Acidic/Neutral, < 4°C | Prevent spontaneous HCl elimination or autocatalysis. |
Part 2: Mechanistic Insight (The "Why")
To troubleshoot effectively, you must understand the molecular behavior. The instability is driven by the deprotonation of the hydroxyl group.
The Degradation Pathways
Upon exposure to a base (B:), the hydroxyl proton is removed, generating an alkoxide (
-
Pathway A (Cyclization): The alkoxide oxygen attacks the
-carbon (C3) carrying the chlorine. Despite the strain of forming a 4-membered ring, this intramolecular reaction is entropically favored over intermolecular reactions. -
Pathway B (Elimination): The base abstracts the proton at C2 (the chiral center), leading to the expulsion of chloride and formation of a double bond (
mechanism).
Mechanistic Visualization
The following diagram illustrates the bifurcation of the reaction upon base exposure.[1]
Figure 1: Bifurcation of (2R)-3-chloro-2-methyl-1-propanol degradation under basic conditions.
Part 3: Troubleshooting Guide & FAQs
Scenario 1: "I am trying to substitute the Chlorine with a nucleophile (e.g., Thioacetate), but my yield is < 50%."
Diagnosis: You are likely running the reaction at a pH that favors cyclization over intermolecular substitution.
-
The Problem: The intramolecular attack (forming the oxetane) is faster than the attack of your external nucleophile because the nucleophile (the alkoxide oxygen) is already "tethered" to the substrate.
-
The Fix:
-
Protect the Alcohol: Convert the hydroxyl group to a silyl ether (e.g., TBS) or an ester before attempting substitution on the chloride. This removes the alkoxide pathway entirely.
-
Solvent Switch: If protection is impossible, use a polar aprotic solvent (DMF, DMSO) which enhances the nucleophilicity of your external reagent relative to the internal oxygen.
-
Scenario 2: "I see a volatile peak in my GC that doesn't match my starting material."
Diagnosis: Formation of 3-methyloxetane .
-
Evidence: Oxetanes are generally more volatile than their corresponding chlorohydrins due to the loss of hydrogen bonding capability (the OH is consumed in the ring).
-
Verification: Check the NMR. The oxetane ring protons appear as distinct multiplets around
4.0–4.8 ppm. -
Risk: Oxetanes are potential alkylating agents and genotoxins. Handle with care.
Scenario 3: "My reaction mixture pH is drifting acidic over time."
Diagnosis: HCl generation.
-
Mechanism: Both cyclization and elimination release a Chloride ion (
). If the counter-ion is a proton (from the initial deprotonation), you are generating HCl equivalent, which neutralizes your base. -
The Fix: If the reaction requires base (e.g., to generate a nucleophile), use a buffered system or a non-nucleophilic base (like DIPEA) if compatible, though DIPEA can still promote elimination.
Part 4: Handling & Storage Protocols
Storage Protocol
To maximize shelf-life and stereochemical integrity:
-
Temperature: Store at -20°C or 2-8°C .
-
Atmosphere: Blanket with dry Nitrogen or Argon. Moisture absorption can lead to slow hydrolysis.
-
Container: Amber glass with PTFE-lined caps. Avoid metal containers which may catalyze dehydrohalogenation.
-
Stabilizer: Commercial samples may contain small amounts of acid stabilizers (e.g., <0.1% acetic acid) to prevent autocatalytic basic degradation.
QC / Analysis Protocol (GC-FID/MS)
When assessing purity, ensure your method does not induce degradation in the injector port.
| Parameter | Setting/Recommendation | Reason |
| Injector Temp | < 200°C | High heat can induce thermal HCl elimination. |
| Liner | Deactivated glass wool | Active sites on glass wool can catalyze degradation. |
| Solvent | DCM or Methanol (Neutral) | Avoid basic solvents or diluents. |
| Retention Time | Expect Oxetane < Alkene < Alcohol | Oxetane is the most volatile component. |
Emergency Neutralization
If a reaction mixture containing this compound becomes too basic and you need to stop degradation:
-
Cool: Immediately cool the reaction to 0°C.
-
Quench: Add a stoichiometric amount of dilute acetic acid or ammonium chloride (
) solution. Do not use strong mineral acids (HCl/H2SO4) as they may open the oxetane (if formed) into a diol or different chlorohydrin isomer.
References
-
Pihlaja, K. et al. (2011). "The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide."[2] Arkivoc, (iii), 188-204. (Establishes the competition between fragmentation, elimination, and cyclization in 1,3-chlorohydrins).
-
Organic Syntheses. (1993). "Synthesis of Oxetanes: 3-Ethyl-3-methyloxetane." Organic Syntheses, Coll. Vol. 8, p.434. (Demonstrates the general reactivity of 1,3-halohydrins forming oxetanes under basic conditions).
-
BenchChem. (2025).[3] "Reaction of 1-Chloro-2-methyl-2-propanol with Sodium Hydroxide." (Provides comparative kinetic data for similar chlorohydrin systems).
-
PubChem. "Compound Summary: (2R)-3-chloro-2-methyl-1-propanol."[4] National Library of Medicine.
Sources
troubleshooting low enantiomeric excess in (2R)-3-chloro-2-methyl-1-propanol synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the asymmetric synthesis of (2R)-3-chloro-2-methyl-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this critical chiral intermediate. Achieving high enantiomeric excess (ee) is paramount, and this document provides in-depth, experience-driven advice to address common challenges encountered in the laboratory.
Troubleshooting Guide: Addressing Low Enantiomeric Excess
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction is yielding low enantiomeric excess (<85% ee). Where should I begin my investigation?
Low enantiomeric excess is a common but solvable problem. A systematic approach is the most effective way to identify the root cause.[1] Begin by evaluating the four most critical domains of the reaction: Reagents & Catalyst, Reaction Conditions, Work-up & Purification, and Analysis. An impurity or deviation in any of these areas can significantly compromise stereoselectivity.
Below is a logical workflow to guide your troubleshooting process.
Caption: General troubleshooting workflow for low enantiomeric excess.
Q2: I suspect an issue with my catalyst system. How do I troubleshoot catalyst-related problems in a Noyori-type asymmetric transfer hydrogenation?
The catalyst is the heart of the asymmetric reaction, and its state is critical for high enantioselectivity.[2] For the commonly used Ru(II)-arene-tosyldiamine complexes in transfer hydrogenations, consider the following:
-
Catalyst Purity and Integrity: If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under inert gas, protected from moisture and oxygen.[1] If the catalyst was prepared in-house, its structural integrity should be confirmed by NMR or other analytical techniques. Even minor degradation can lead to the formation of achiral or less selective catalytic species.
-
Catalyst Activation: The precatalyst, typically a Ru(II)-chloride complex, must be activated to the active 16-electron Ru(II)-amido complex.[3][4] This is usually achieved by adding a base (e.g., KOH, triethylamine).
-
Causality: Insufficient or impure base can lead to incomplete activation, leaving a portion of the less selective precatalyst in the reaction mixture. Conversely, an excessive amount of a strong base can sometimes lead to side reactions or catalyst degradation.[5] The stoichiometry of the base relative to the catalyst is critical.
-
-
Hydrogen Source Purity: In transfer hydrogenation, the hydrogen donor (e.g., 2-propanol or a formic acid/triethylamine mixture) is a key reagent.[6][7]
-
Causality: 2-propanol must be anhydrous. Water can interfere with the formation of the active ruthenium hydride species. The acetone generated as a byproduct can, at high concentrations, participate in the reverse reaction, potentially lowering yield and affecting selectivity.
-
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve ee and can sometimes be detrimental if impurities are introduced. Ensure the substrate-to-catalyst (S/C) ratio is within the literature-recommended range for your specific substrate class (typically 1000 or higher for efficient catalysts).[4]
Q3: How do reaction conditions—specifically temperature and solvent—impact the enantioselectivity of my synthesis?
Temperature and solvent choice are two of the most powerful levers for optimizing enantioselectivity.[1]
-
Temperature: In most asymmetric reactions, lower temperatures lead to higher enantiomeric excess.[1][8]
-
Causality: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. According to the Eyring equation, a lower temperature amplifies the effect of this energy difference on the relative rates of formation, thus favoring the lower-energy pathway more significantly. It is highly recommended to screen a range of temperatures (e.g., 25°C, 0°C, -20°C) to find the optimum for this specific transformation.[8]
-
-
Solvent: The solvent can dramatically influence the reaction's outcome by stabilizing or destabilizing the transition states.[1][9]
-
Causality: The Noyori-Ikariya catalytic cycle involves charged or highly polar intermediates.[3][6] The solvent's polarity and coordinating ability can affect the conformation and stability of the catalyst-substrate complex. For the reduction of α-chloro ketones, solvents like methanol or ethanol are often effective.[4] A screening of different solvents is a valuable optimization step.
-
| Parameter | General Effect on Enantiomeric Excess (ee) | Rationale | Recommended Action |
| Temperature | Lowering temperature often increases ee | Amplifies the energetic difference between diastereomeric transition states. | Screen reactions at a range of temperatures (e.g., 25°C, 0°C, -20°C). |
| Solvent | Highly influential; no single rule applies | Affects solubility, catalyst conformation, and transition state stabilization. | Screen a range of solvents (e.g., 2-propanol, methanol, THF, dichloromethane). |
| Concentration | Can affect ee, often lower concentration is better | High concentrations can lead to catalyst aggregation or off-cycle pathways.[1] | Investigate the effect of running the reaction at different substrate concentrations. |
Q4: Could I be losing enantiomeric purity during the work-up or purification stages?
Yes, this is a frequently overlooked cause of poor results. The product, (2R)-3-chloro-2-methyl-1-propanol, is a chiral alcohol that can be susceptible to racemization under certain conditions.
-
pH Extremes: Avoid strongly acidic or basic conditions during aqueous work-up. While the product itself is relatively stable, residual catalyst or byproducts could potentially facilitate undesired reactions under harsh pH.
-
Chromatography: When purifying by flash column chromatography, be aware of the stationary phase.
-
Causality: Standard silica gel is slightly acidic and can sometimes cause degradation or racemization of sensitive compounds. If you suspect this is an issue, you can use deactivated silica (e.g., by treating it with triethylamine in the eluent) or switch to a different stationary phase like alumina.
-
-
Distillation: If purifying by distillation, be mindful of the temperature. Excessive heat can sometimes cause decomposition or side reactions, although racemization of the alcohol product itself via this method is less common.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing (2R)-3-chloro-2-methyl-1-propanol with high enantioselectivity?
The most widely employed and effective method is the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone, 1-chloro-3-methyl-2-propanone.[7] This reaction is typically catalyzed by a chiral ruthenium complex, such as those developed by Noyori and Ikariya.[3][6] These catalysts are known for their high efficiency and selectivity in reducing a wide variety of ketones, including functionalized ones like α-chloro ketones.[4]
Caption: Typical reaction scheme for the synthesis.
Q2: Can you explain the mechanism of the Noyori-type asymmetric transfer hydrogenation?
Certainly. The mechanism is a well-established, elegant catalytic cycle that involves the metal center and the chiral diamine ligand working in concert.[3][6]
-
Catalyst Activation: The Ru-Cl precatalyst reacts with a base to eliminate HCl, forming a 16-electron ruthenium amido complex.
-
Hydride Formation: This active complex reacts with the hydrogen donor (e.g., 2-propanol) to form an 18-electron ruthenium hydride species, releasing acetone.
-
Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride. In a six-membered pericyclic transition state, the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively. This is the stereo-determining step, where the chiral ligand directs the substrate to bind in a specific orientation, leading to the formation of one enantiomer preferentially.
-
Product Release & Catalyst Regeneration: The chiral alcohol product is released, and the 16-electron ruthenium amido complex is regenerated, ready to start another cycle.
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
Q3: How do I accurately determine the enantiomeric excess of my (2R)-3-chloro-2-methyl-1-propanol product?
The most reliable and widely used methods for determining enantiomeric excess are chiral chromatography techniques.[10][11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common method. You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating enantiomers of chiral alcohols.[10] The mobile phase is typically a mixture of hexane and a polar alcohol like 2-propanol. The two enantiomers will have different retention times, and the ee can be calculated from the relative areas of the two peaks.
-
Chiral Gas Chromatography (GC): This is another excellent method, particularly for volatile compounds. A chiral capillary column (e.g., based on cyclodextrin derivatives) is used. The enantiomers are separated in the gas phase, and the ee is determined from the peak areas in the resulting chromatogram.
To ensure accuracy:
-
First, analyze a racemic sample (prepared by a non-chiral reduction method) to confirm that your chosen chiral column and conditions can separate the two enantiomers.[10]
-
Integrate the peak areas carefully. The enantiomeric excess is calculated as: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This is a general guideline and should be optimized for your specific setup and scale.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ruthenium catalyst (e.g., RuCl) (0.001 eq).
-
Reagent Addition: Add the azeotropic formic acid/triethylamine mixture (5:2 molar ratio) or anhydrous 2-propanol, which will serve as both the solvent and hydrogen source.
-
Substrate Addition: Add the substrate, 1-chloro-3-methyl-2-propanone (1.0 eq), via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor its progress by TLC or GC. Reactions are typically complete within a few hours to 24 hours.[6]
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Chiral HPLC Analysis Workflow
-
Method Development: Start with a standard polysaccharide-based chiral column (e.g., Chiralcel® OD-H).
-
Mobile Phase Screening: Begin with a mobile phase of 95:5 n-Hexane/2-Propanol at a flow rate of 0.5-1.0 mL/min.
-
Racemic Standard: Inject a solution of the racemic 3-chloro-2-methyl-1-propanol to confirm baseline separation of the two enantiomer peaks.
-
Optimization: If separation is poor, adjust the ratio of the mobile phase (e.g., to 98:2 or 90:10). Changing the alcohol modifier (e.g., to ethanol) can also be effective.
-
Sample Analysis: Once a good separation is achieved, inject your purified reaction product and integrate the peak areas to calculate the enantiomeric excess.
References
-
Noyori, R. Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [Online] [Link]
-
MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Online] [Link]
-
Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proc. Jpn. Acad., Ser. B2012 , 88, 450-463. [Online] [Link]
-
ResearchGate. Proposed mechanism for the asymmetric transfer hydrogenation of ketones... [Online] [Link]
-
Morris, R. H., et al. Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catal.2015 , 5, 7258-7273. [Online] [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality2012 , 24, 45-50. [Online] [Link]
-
Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Chem. Soc. Rev.2025 , Advance Article. [Online] [Link]
-
Organic Chemistry Portal. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. [Online] [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Online] [Link]
-
PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Online] [Link]
-
MDPI. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules2018 , 23, 2843. [Online] [Link]
-
Hilaris Publishing. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. J. Med. Chem.2023 , 8. [Online] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Residual Solvent Removal from (2R)-3-chloro-2-methyl-1-propanol
Welcome to the technical support center for the purification of (2R)-3-chloro-2-methyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual solvents from this critical chiral intermediate. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I'm likely to encounter with (2R)-3-chloro-2-methyl-1-propanol, and why?
A1: The residual solvents present in your (2R)-3-chloro-2-methyl-1-propanol are almost always a direct consequence of its synthesis and workup procedures. Common synthetic routes may involve solvents such as toluene, which might be used in the reaction itself, and other solvents like ethyl acetate or dichloromethane for extraction. Therefore, it's crucial to understand the complete synthetic history of your material to anticipate which solvents you'll need to remove.
The International Council for Harmonisation (ICH) provides guidelines on residual solvents in pharmaceuticals, classifying them based on their toxicity.[1][2][3] It is essential to be aware of these classifications (Class 1, 2, and 3) as they dictate the acceptable limits of these solvents in your final product.
Q2: I'm observing a higher-than-expected boiling point for my product during distillation. Could residual solvents be the cause?
A2: While it may seem counterintuitive, high-boiling residual solvents can indeed interfere with the distillation of (2R)-3-chloro-2-methyl-1-propanol. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can form azeotropes or near-azeotropes with the product, altering its effective boiling point.[4] It's also possible that the presence of these solvents is altering the vapor pressure of the mixture.
To troubleshoot this, it is recommended to first confirm the identity of the residual solvents using a technique like Headspace Gas Chromatography (GC-HS).[5][6] Once identified, you can select an appropriate removal strategy. For high-boiling solvents, techniques other than simple distillation, such as azeotropic distillation with a lower-boiling entrainer, may be necessary.
Q3: My (2R)-3-chloro-2-methyl-1-propanol is thermally sensitive. What are the best methods for solvent removal that avoid thermal degradation?
A3: This is a common and critical concern, especially in pharmaceutical development where maintaining the integrity of chiral centers is paramount. For heat-sensitive compounds like (2R)-3-chloro-2-methyl-1-propanol, several gentle yet effective solvent removal techniques are available:
-
Rotary Evaporation (Rotovap): This is a standard laboratory technique that efficiently removes solvents by reducing the pressure, which in turn lowers the solvent's boiling point.[7][8][9][10] The rotation of the flask increases the surface area of the liquid, further accelerating evaporation.[7][9]
-
Nitrogen Sparging (or Nitrogen Blowdown): This method involves bubbling a stream of inert gas, such as nitrogen, through the liquid.[11][12][13][14] The nitrogen gas becomes saturated with the solvent vapor, effectively carrying it away.[12][15] This can be performed at or slightly above ambient temperature.
-
Lyophilization (Freeze-Drying): For trace amounts of water or other suitable solvents, lyophilization is an excellent, albeit slower, option.[16][17][18] The process involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[16]
The choice of method will depend on the specific solvent to be removed and the scale of your operation.
Troubleshooting Guides
Problem: Incomplete solvent removal after rotary evaporation.
Root Cause Analysis and Solutions:
-
Inadequate Vacuum: The vacuum level is directly related to the boiling point of the solvent. Ensure your vacuum pump is pulling a sufficient vacuum for the specific solvent you are trying to remove. Consult a vapor pressure-temperature nomograph to determine the required vacuum.
-
Water Bath Temperature Too Low: While you want to avoid excessive heat, the water bath temperature should be set to provide enough energy for vaporization. A general rule of thumb is to set the bath temperature 20°C higher than the target boiling point of the solvent at the applied vacuum.
-
High-Boiling Point Solvents: Rotary evaporation is less efficient for high-boiling point solvents like DMF or DMSO.[19] For these, consider alternative techniques or a combination of methods.
-
Formation of a Film: As the solvent evaporates, a viscous film of the product can form on the flask's inner surface, trapping residual solvent. Intermittently releasing and re-applying the vacuum can help to disrupt this film.
Problem: Product loss during nitrogen sparging.
Root Cause Analysis and Solutions:
-
Excessive Gas Flow Rate: A high flow rate of nitrogen can lead to the aerosolization of your product, carrying it away with the solvent vapor. Use a gentle, steady stream of gas.
-
Product Volatility: (2R)-3-chloro-2-methyl-1-propanol has some volatility. If you are working with very small quantities, some loss may be unavoidable. Consider using a cold trap to recover any volatilized product.
-
Sparging Tube Placement: The tip of the sparging tube should be positioned just above the liquid surface to sweep the vapor away, rather than deep within the liquid which can cause splashing.
Experimental Protocols
Protocol 1: Enhanced Rotary Evaporation for Stubborn Solvents
This protocol is designed for the removal of moderately boiling solvents that are difficult to remove with standard rotary evaporation.
-
Initial Concentration: Concentrate the bulk of the solvent using a standard rotary evaporator setup.
-
Solvent Exchange: Add a co-solvent with a lower boiling point and that is a good solvent for your product (e.g., methanol for removing residual ethyl acetate).
-
Second Concentration: Re-concentrate the mixture on the rotary evaporator. The lower-boiling co-solvent will help to azeotropically remove the more stubborn solvent.
-
High Vacuum Drying: Transfer the concentrated product to a vacuum oven and dry under high vacuum at a gentle temperature (e.g., 30-40°C) to remove the last traces of all solvents.
Data Presentation
Table 1: Physical Properties of (2R)-3-chloro-2-methyl-1-propanol and Common Residual Solvents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO | 108.57[20][21][22] | ~123 (rough estimate)[21] |
| Toluene | C7H8 | 92.14 | 111 |
| Ethyl Acetate | C4H8O2 | 88.11 | 77.1 |
| Dichloromethane | CH2Cl2 | 84.93 | 39.6 |
| Dimethylformamide (DMF) | C3H7NO | 73.09 | 153 |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | 189 |
Note: The boiling point for (2R)-3-chloro-2-methyl-1-propanol is an estimate and may vary. Data for other compounds are standard literature values.
Visualization
Diagram 1: Decision-Making Workflow for Solvent Removal
This diagram outlines a logical approach to selecting the appropriate solvent removal technique.
Caption: Decision workflow for selecting a solvent removal method.
Advanced Topics
Pervaporation: A Membrane-Based Separation Technique
For particularly challenging separations, such as removing water from organic solvents or breaking azeotropes, pervaporation is an emerging and highly effective technique.[23][24][25][26][27] This membrane-based process involves the selective permeation of one component of a liquid mixture through a non-porous membrane.[27] The driving force is the partial pressure difference across the membrane. Pervaporation can be particularly useful in pharmaceutical manufacturing for purifying solvents and intermediates.[23][24][25]
References
- ICH. (2024, January 24). Impurities: Guideline for Residual Solvents Q3C(R9).
- European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- PubChem. (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO.
- Singota. (2025, September 4).
- MDPI. (2019, July 1).
- Therapeutic Goods Administration (TGA). (2024, July 17). ICH guideline Q3C (R8) on impurities: guideline for residual solvents.
- USP-NF. Impurities: Residual Solvents ICH: Q3C.
- BORSIG GmbH.
- Wikipedia. Sparging (chemistry).
- RTL Engineers.
- Air Products. Stripping and sparging of contaminants.
- Greatwall Process and Control. (2022, December 28).
- BUCHI. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- YouTube. (2019, July 30). Sparging a Solvent.
- Linde. Nitrogen Purging and Inerting.
- Genesis.
- Organomation.
- JoVE. (2015, March 4).
- Rocker.
- LookChem. Cas 558-38-3,2-Chloro-2-methyl-1-propanol.
- Drawell. (2024, January 25).
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- BioChromato. (2025, September 24). Low- vs.
- University of Rochester. Remove Sticky Reagents.
- LYOMAC TECHNOLOGY lTD. (2026, February 24).
- PubChem. 1-Chloro-2-methyl-1-propanol | C4H9ClO.
- Hudson Valley Lyomac. (2025, December 11). API Freeze Drying.
- European Patent Office. (2011, March 15). EP 2500072 A1 - A novel process of residual solvent removal.
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- ChemicalBook. (2026, January 13). 1-CHLORO-2-METHYL-2-PROPANOL | 558-42-9.
- Chemical Synthesis Database. (2025, May 20). 3-chloro-2-methyl-1-propanol.
- Chemsrc. (2025, September 1). 3-Chloro-2-methyl-1-propanol | CAS#:10317-10-9.
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
- Organic Syntheses. 3-chloro-2-(chloromethyl)-1-propene.
- PubMed.
- ChemicalBook. 3-Chloro-1-propanol synthesis.
- Sigma-Aldrich. 3-Chloro-2-methyl-1-propene b-Methallyl chloride.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. uspnf.com [uspnf.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 6. ptfarm.pl [ptfarm.pl]
- 7. torontech.com [torontech.com]
- 8. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 9. rocker.com.tw [rocker.com.tw]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Stripping and sparting of contaminants | Air Products [airproducts.expert]
- 13. youtube.com [youtube.com]
- 14. assets.linde.com [assets.linde.com]
- 15. organomation.com [organomation.com]
- 16. ofdlifesciences.com [ofdlifesciences.com]
- 17. API and intermediate material Lyophilizer - LYOMAC TECHNOLOGY lTD [freezedrying.com]
- 18. hudsonvalleylyomac.com [hudsonvalleylyomac.com]
- 19. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 20. (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO | CID 10080353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. lookchem.com [lookchem.com]
- 22. chemsynthesis.com [chemsynthesis.com]
- 23. mdpi.com [mdpi.com]
- 24. pervaporation – membrane technology liquid separation [borsig.de]
- 25. Pervaporation Solutions - Unit Operations | RTL Engineers — rtlengineers.com [rtlengineers.com]
- 26. valveandcontrol.com [valveandcontrol.com]
- 27. genesismembrane.com [genesismembrane.com]
Technical Support Center: Handling & Moisture Sensitivity of (2R)-3-chloro-2-methyl-1-propanol Precursors
The following guide is designed as a specialized Technical Support Center for researchers working with (2R)-3-chloro-2-methyl-1-propanol and its precursors. It prioritizes the critical relationship between moisture control, chemical stability, and stereochemical integrity.
Core Directive: The "Why" of Moisture Control
In the synthesis of (2R)-3-chloro-2-methyl-1-propanol (a key chiral building block for ACE inhibitors and other pharmaceuticals), moisture is not just a yield-killer—it is a stereochemical corruptor .
The primary precursor, Methyl (2S)-3-hydroxy-2-methylpropionate (Roche Ester), and its chlorinated intermediate, Methyl (2R)-3-chloro-2-methylpropionate , possess a chiral center at the C2 position (alpha to the carbonyl).
The Cascade of Failure:
-
Moisture Ingress: Water reacts with chlorinating agents (e.g., SOCl₂, PCl₃) to generate HCl.
-
Acid Saturation: Excess HCl in the organic phase protonates the carbonyl oxygen.
-
Enolization: The acidic environment facilitates keto-enol tautomerism at the C2 position.
-
Racemization: The sp² hybridized enol intermediate destroys the chiral information, leading to a racemic product (low ee).
Therefore, "handling moisture sensitivity" is synonymous with "preserving enantiomeric excess."
Precursor Handling & Storage Protocols[1][2][3]
Primary Precursor: Methyl (2S)-3-hydroxy-2-methylpropionate (Roche Ester)
-
Hygroscopicity: Moderate. The hydroxyl group can hydrogen-bond with atmospheric water.
-
Storage: Store at 2–8°C under Argon or Nitrogen.
-
Handling: Allow the bottle to reach room temperature before opening to prevent condensation. Weigh quickly in a glovebox or use a distinct "dry-bag" technique if a glovebox is unavailable.
Intermediate: Methyl (2R)-3-chloro-2-methylpropionate
-
Hydrolysis Risk: High. In the presence of water and trace acid (leftover from chlorination), this ester hydrolyzes to the carboxylic acid.
-
Consequence: The acid is difficult to reduce selectively and is highly prone to racemization.
-
Storage: Store over activated 4Å molecular sieves at -20°C .
Reagents: Thionyl Chloride (SOCl₂) / Lithium Aluminum Hydride (LiAlH₄)
-
SOCl₂: Must be colorless. Yellow/orange indicates decomposition (SO₂/HCl formation). Distill from linseed oil or quinoline if impure.
-
LiAlH₄: Use only grey powder or pellets. White crust indicates extensive hydrolysis (LiOH/Al(OH)₃ formation), which poses a fire hazard and reduces stoichiometry.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Setup & Yield Issues
Q1: I am seeing a significant drop in enantiomeric excess (ee) after the chlorination step. Is the starting material bad?
-
Diagnosis: Likely not the starting material, but acid-catalyzed racemization .
-
Root Cause: Moisture entered the system, hydrolyzing the Thionyl Chloride (SOCl₂) to produce excess HCl and heat.
-
Solution:
-
Ensure reaction solvent (e.g., DCM or Toluene) has <50 ppm water (Karl Fischer titration).
-
Add a proton scavenger like Pyridine or Triethylamine (1.1 equivalents) to neutralize HCl as it forms.
-
Maintain temperature strictly below 0°C during addition; heat accelerates enolization.
-
Q2: My reduction of the chloro-ester with LiAlH₄ stalled at 60% conversion. Adding more reagent caused a fire.
-
Diagnosis: "Quenching in situ" due to wet solvent.
-
Root Cause: The solvent used for the ester (often THF or Ether) contained moisture, which consumed the hydride immediately upon addition.
-
Solution:
-
Pre-dry THF over Sodium/Benzophenone (purple indicator required).
-
Titrate the hydride: If unsure of reagent quality, perform a gas-evolution titration before use.
-
Safety: Never add solid LiAlH₄ to a warm reaction. Cool to -78°C or -20°C before addition.
-
Category B: Purification & Stability
Q3: The final product, (2R)-3-chloro-2-methyl-1-propanol, is turning yellow and acidic upon storage.
-
Diagnosis: Autocatalytic decomposition.
-
Mechanism: Trace HCl trapped in the oil promotes the formation of 3-methyl-oxetane (via intramolecular etherification) or polymerization.
-
Solution:
-
Perform a final wash with saturated NaHCO₃ during workup to ensure pH is neutral/slightly basic (pH 7-8).
-
Store with a stabilizer (e.g., silver wire or solid NaHCO₃ pellet) if long-term storage (>1 month) is required.
-
Q4: Can I use DMF as a catalyst for the chlorination if my solvent is slightly wet?
-
Answer: NO.
-
Reasoning: DMF (Vilsmeier-Haack reagent formation) is extremely effective but also hygroscopic. If wet, it generates massive amounts of HCl rapidly, causing immediate racemization and potentially a runaway exotherm. Dry the DMF over 4Å sieves for 48 hours before use.
Experimental Workflow & Data
Standardized Anhydrous Protocol
| Parameter | Specification | Validation Method |
| Solvent (DCM/THF) | < 50 ppm H₂O | Karl Fischer Titration |
| Glassware | Oven-dried (120°C, >4h) | Visual (No fogging on cool-down) |
| Inert Gas | Argon (preferred) or N₂ | Bubbler check (positive pressure) |
| Addition Rate | < 1 mL/min | Internal Thermometer (< 5°C rise) |
Visualizing the Moisture Danger Zones
The following diagram illustrates the synthesis pathway and the specific points where moisture triggers failure modes (Racemization vs. Quenching).
Caption: Workflow analysis identifying critical moisture ingress points (Red Diamonds) and their specific chemical consequences (Racemization vs. Reagent Quenching).
References
-
Chemical Safety & Handling of Chlorinated Intermedi
- Source: PubChem Compound Summary for 3-chloro-2-methyl-1-propanol.
-
Link:
-
Synthesis of Chiral 3-chloro-2-methyl-1-propanol
- Source: Chemical Synthesis D
-
Link: (General Protocol Reference)
-
Roche Ester Handling & Safety D
-
Source: Roche Global Product Strategy & Safety Data Sheets.[1]
-
Link:
-
-
General Stability of Beta-Chloro Alcohols
- Source: Fisher Scientific Safety Data Sheet (1-Chloro-2-methyl-2-propanol isomer comparison for stability context).
-
Link:
Sources
Technical Support Center: Optimizing Chlorination of (2R)-3-chloro-2-methyl-1-propanol
Welcome to the technical support center for the optimization of the chlorination of (2R)-3-chloro-2-methyl-1-propanol to synthesize (2R)-1,3-dichloro-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on achieving high yield and purity by carefully controlling the reaction temperature.
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The chlorination of (2R)-3-chloro-2-methyl-1-propanol is a critical step in the synthesis of various pharmaceutical intermediates. The reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂). While seemingly straightforward, the temperature of this reaction is a critical parameter that significantly influences the reaction rate, yield, and the formation of impurities. This guide will delve into the nuances of temperature optimization to ensure a successful and reproducible synthesis.
The reaction proceeds via a nucleophilic substitution mechanism. When using thionyl chloride, the alcohol is converted into a good leaving group, which is then displaced by a chloride ion.[1][2] The stereochemistry of the reaction is of paramount importance, and the conditions, including temperature, can influence whether the reaction proceeds with retention or inversion of configuration.[3][4]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the chlorination of (2R)-3-chloro-2-methyl-1-propanol.
Q1: What is the optimal temperature range for the chlorination of (2R)-3-chloro-2-methyl-1-propanol with thionyl chloride?
A1: The optimal temperature for this reaction is a balance between reaction rate and selectivity. Generally, the reaction is conducted at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts through elimination reactions.[5][6] A good starting point for optimization is in the range of 50-70 °C . It is crucial to monitor the reaction progress closely using techniques like TLC or GC to determine the optimal temperature for your specific setup. In some cases, running the reaction at reflux with a suitable solvent like dichloromethane (DCM) is also a common practice.[7]
Q2: I am observing a low yield of the desired (2R)-1,3-dichloro-2-methylpropane. What could be the cause related to temperature?
A2: A low yield can be attributed to several factors, with temperature playing a key role:
-
Incomplete Reaction: If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. Gradually increasing the temperature in increments of 5-10 °C and monitoring the consumption of the starting material can help identify the minimum effective temperature.
-
Side Reactions: Conversely, if the temperature is too high, competing side reactions, such as E2 elimination, become more prevalent, leading to the formation of alkene byproducts.[8] This is because elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[5]
-
Decomposition: Thionyl chloride can decompose at temperatures just above its boiling point, which can affect the reaction's efficiency.[4]
Q3: How can I minimize the formation of elimination byproducts?
A3: Minimizing elimination byproducts is critical for achieving high purity of the desired product. Here are some temperature-related strategies:
-
Lower the Reaction Temperature: As a general rule, lower temperatures favor substitution reactions (Sₙ2) over elimination reactions (E2).[9][10] If you are observing significant amounts of elimination products, reducing the reaction temperature is the first and most effective step.
-
Controlled Addition of Reagents: Adding the thionyl chloride dropwise to the alcohol solution at a lower temperature (e.g., 0-10 °C) before slowly warming to the optimal reaction temperature can help control the initial exotherm and minimize localized overheating, which can promote side reactions.
Q4: Does the presence of a base, like pyridine, affect the optimal temperature?
A4: Yes, the presence of a base like pyridine can influence the reaction mechanism and, consequently, the optimal temperature. Pyridine is often added to neutralize the HCl generated during the reaction and to promote an Sₙ2 mechanism, which typically proceeds with inversion of configuration.[1] When pyridine is used, the reaction can often be carried out at a lower temperature compared to the reaction without a base. The Darzens halogenation, which historically refers to the use of SOCl₂ with pyridine, is a well-known method.[4]
Q5: My reaction seems to have stalled. Should I increase the temperature?
A5: Before increasing the temperature, it's important to verify that other factors are not limiting the reaction. Check the quality and stoichiometry of your reagents. Ensure that your (2R)-3-chloro-2-methyl-1-propanol and thionyl chloride are of high purity and that the system is free from moisture, as thionyl chloride reacts exothermically with water.[4] If all other parameters are correct, a cautious and gradual increase in temperature while monitoring the reaction can be attempted.
Experimental Protocol: Temperature Optimization
This section provides a detailed step-by-step methodology for optimizing the reaction temperature for the chlorination of (2R)-3-chloro-2-methyl-1-propanol.
Materials and Reagents:
-
(2R)-3-chloro-2-methyl-1-propanol (ensure high purity)
-
Thionyl chloride (SOCl₂) (freshly distilled if necessary)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Pyridine (optional, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer or temperature probe
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a thermometer or temperature probe.
-
Ensure all glassware is thoroughly dried to prevent the decomposition of thionyl chloride.
-
Purge the system with an inert gas like nitrogen or argon.
-
-
Reagent Preparation and Addition:
-
Dissolve (2R)-3-chloro-2-methyl-1-propanol (1 equivalent) in anhydrous DCM in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0 °C. Note: The reaction is exothermic.
-
-
Temperature Optimization:
-
After the addition is complete, slowly warm the reaction mixture to the desired starting temperature (e.g., 40 °C).
-
Maintain this temperature and monitor the reaction progress every 30-60 minutes using TLC or GC analysis.
-
If the reaction is sluggish, increase the temperature in 10 °C increments (e.g., to 50 °C, then 60 °C) and continue monitoring.
-
The optimal temperature is the lowest temperature at which the reaction proceeds to completion in a reasonable time with minimal byproduct formation.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it into a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, (2R)-1,3-dichloro-2-methylpropane, can be purified by fractional distillation under reduced pressure to obtain the pure product.[12]
-
Data Presentation:
| Temperature (°C) | Reaction Time (h) | Yield of (2R)-1,3-dichloro-2-methylpropane (%) | Purity by GC (%) | Notes |
| 40 | 12 | 65 | 92 | Reaction incomplete |
| 50 | 6 | 85 | 98 | Optimal balance of rate and purity |
| 60 | 3 | 90 | 95 | Increased elimination byproduct observed |
| 70 | 1.5 | 88 | 89 | Significant byproduct formation |
This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific reaction conditions.
Visualization of the Experimental Workflow
Caption: Workflow for Temperature Optimization in Chlorination
References
- Vertex AI Search. (n.d.). 224 - Thionyl Chloride Reaction on Alcohol: S - D:\FIROZ\MATERIALS OF ALL TOPIC.
- Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions?.
- Wikipedia. (n.d.). Thionyl chloride.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions | PDF.
- Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions.
- ResearchGate. (2025, August 6). Effect of higher order solvation and temperature on SN2 and E2 reactivity.
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
- Wikipedia. (n.d.). SN2 reaction.
- Physics & Maths Tutor. (n.d.). Copy of Practical Flashcards - CP6 Chlorination of 2-methylpropan-2-ol with Concentrated Hydrochloric Acid - Edexcel Chemistry I.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1,3-Dichloro-1,1,2-trifluoropropane.
Sources
- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. careerendeavour.com [careerendeavour.com]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
chiral HPLC methods for (2R)-3-chloro-2-methyl-1-propanol analysis
Title: Chiral HPLC Analysis of (2R)-3-chloro-2-methyl-1-propanol: A Comparative Technical Guide
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol is a critical chiral building block, often used in the synthesis of ACE inhibitors like Captopril. Its analysis presents a specific chromatographic challenge: the molecule is an aliphatic halo-alcohol with negligible UV absorbance above 200 nm.
This guide compares the two primary analytical strategies:
-
Direct Analysis (RI/ELSD): Avoids sample preparation but suffers from low sensitivity and baseline instability.
-
Derivatization (UV-Vis): The industry-standard approach using 3,5-dinitrobenzoyl chloride (DNB-Cl) to attach a chromophore, enabling robust UV detection at 254 nm on polysaccharide-based chiral columns (Chiralcel OD-H).
Part 1: The Analytical Challenge
The core difficulty lies in the structure of 3-chloro-2-methyl-1-propanol. Lacking a conjugated
-
UV Cutoff: < 200 nm (interference from mobile phase solvents like IPA/Hexane is high).
-
Volatility: Moderate (Boiling point ~160°C), making it a candidate for GC, but HPLC is often preferred for process integration or when analyzing non-volatile reaction mixtures.
Decision Matrix:
-
If analyzing pure raw material:GC-FID is often superior.
-
If analyzing reaction mixtures (aqueous/salts) or enantiomeric excess (ee) in process:Chiral HPLC via Derivatization is the gold standard.
Part 2: The Gold Standard – DNB Derivatization Method
This method transforms the "invisible" alcohol into a "visible" ester using 3,5-dinitrobenzoyl chloride (DNB-Cl). The resulting derivative has strong absorbance at 254 nm .
Reaction Mechanism & Workflow
The reaction utilizes an acyl chloride substitution in the presence of a base (Pyridine or Triethylamine) to scavenge the HCl byproduct.
Figure 1: Workflow for the pre-column derivatization of 3-chloro-2-methyl-1-propanol.
Step-by-Step Derivatization Protocol
Reagents:
-
Pyridine (Anhydrous) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dilute HCl (1M)
Procedure:
-
Preparation: Dissolve 10 mg of the sample alcohol in 1.0 mL of dry THF (or DCM).
-
Addition: Add 20 mg of DNB-Cl (approx 1.5 - 2.0 equivalents) and 20 µL of Pyridine.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes (or shake at room temp for 2 hours). The solution typically turns yellow/orange.
-
Quenching: Add 1 mL of 1M HCl to neutralize the pyridine and hydrolyze excess DNB-Cl to DNB-acid (which elutes differently).
-
Extraction: Add 2 mL of n-Hexane. Vortex and let layers separate.
-
Injection: Collect the top organic layer (Hexane), filter through a 0.45 µm PTFE filter, and inject into the HPLC.
HPLC Conditions (Chiralcel OD-H)
The DNB group interacts strongly with the carbamate linkages on the Chiralcel OD stationary phase via
| Parameter | Recommended Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) (90:10 or 80:20 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 254 nm |
| Retention | Typical k' values: 2.0 - 4.0 (Enantiomers typically separated by alpha > 1.[3]2) |
Note: Chiralpak AD-H is a viable alternative.[4] If OD-H fails to resolve, switch to AD-H with Hexane:Ethanol (90:10).
Part 3: Comparative Analysis of Methods
The following table objectively compares the DNB-Derivatization HPLC method against Direct HPLC and Gas Chromatography (GC).
| Feature | Method A: HPLC (DNB-Derivatization) | Method B: HPLC (Direct Analysis) | Method C: Chiral GC (Direct) |
| Detector | UV-Vis (254 nm) | Refractive Index (RI) or ELSD | FID (Flame Ionization) |
| Sensitivity | High (Nanogram levels) | Low (Microgram levels) | Very High (Picogram levels) |
| Selectivity | Excellent (OD-H / AD-H columns) | Moderate (Limited by solvent choice) | Excellent (Cyclodextrin columns) |
| Sample Prep | High (Requires 30-60 min reaction) | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| Robustness | High (UV is stable) | Low (RI drifts with temp/gradient) | High |
| Cost | Moderate (Reagents + Column) | Low (No reagents) | Low (Gas only) |
| Best For | Reaction monitoring, aqueous samples, validation | Quick purity checks of concentrated samples | Volatile raw material purity |
Part 4: Troubleshooting & Optimization
-
Interfering Peaks:
-
Symptom:[1][5][6][7][8][9][10] A large peak elutes early in the chromatogram.
-
Cause: Excess DNB-Cl or DNB-acid (hydrolysis product).
-
Solution: The DNB-acid is more polar. In a normal phase system (Hexane/IPA), it usually elutes later or is retained. Ensure the extraction step (Part 2.2, Step 5) is performed carefully to leave polar byproducts in the aqueous layer.
-
-
Low Resolution (Rs < 1.5):
-
Adjustment: Lower the IPA concentration (e.g., go from 90:10 to 95:5).
-
Alternative: Lower the temperature to 15°C to increase stationary phase interaction.
-
-
Column Life:
-
Caution: Never inject the reaction mixture directly without extraction. Pyridine and HCl can damage the silica backbone or the chiral selector coating.
-
References
-
Yeole, R. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone."[11] National Institutes of Health (PMC). Available at: [Link] (Demonstrates DNB derivatization workflow for chiral alcohols).
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H." Available at: [Link]
-
Valdez, D., Reier, J.C. "A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride." Journal of Chromatographic Science. Available at: [Link]
Sources
- 1. CAS 99-33-2: 3,5-Dinitrobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. chiraltech.com [chiraltech.com]
- 5. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ct-k.com [ct-k.com]
- 10. cms.mz-at.de [cms.mz-at.de]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Specific Optical Rotation of (2R)-3-chloro-2-methyl-1-propanol
Executive Summary
Product: (2R)-3-chloro-2-methyl-1-propanol CAS Number: 82516-66-3 (Specific Isomer) / 10250-27-8 (Racemic) Primary Application: Chiral building block for the synthesis of ACE inhibitors (e.g., Captopril side chain) and polyketide mimetics.
This guide provides a technical analysis of the specific optical rotation (
Technical Deep Dive: The Optical Rotation Parameter
The "Roche Ester" Connection
(2R)-3-chloro-2-methyl-1-propanol is typically derived from the "Roche Ester" (Methyl (R)-(-)-3-hydroxy-2-methylpropionate), a high-purity chiral pool material. The optical integrity of the alcohol is directly linked to the starting ester.
| Compound | Structure | Specific Rotation ( | Solvent |
| Roche Ester | Methyl (R)-3-hydroxy-2-methylpropionate | -26.0° | Methanol (c=4) |
| Target Alcohol | (2R)-3-chloro-2-methyl-1-propanol | Value is low/variable | CHCl |
Note: Literature values for the alcohol vary significantly due to its hygroscopic nature and potential for trace impurities. Seebach et al. (Helv.[1][2][3] Chim. Acta, 1984) utilize this compound as a key intermediate (Compound 7), validating its enantiomeric purity via derivatization and comparison rather than relying solely on the raw rotation of the alcohol.
Mechanism of Optical Rotation
The specific rotation
- = Observed rotation (degrees)[4]
- = Path length (dm)
- = Concentration (g/mL)
Critical Limitation: For (2R)-3-chloro-2-methyl-1-propanol, the presence of the chloro- group and the primary alcohol allows for significant conformational flexibility and solvent hydrogen bonding. This leads to "Solvent Effects" where the sign of rotation can potentially flip or diminish in magnitude depending on whether the solvent is polar (Methanol) or non-polar (Chloroform).
Comparative Analysis: Polarimetry vs. Chiral GC
Performance Matrix
| Feature | Method A: Polarimetry | Method B: Chiral GC (Recommended) |
| Precision | Low ( | High ( |
| Sample Requirement | High (>10 mg) | Low (<1 mg) |
| Solvent Effect | Critical (High variance) | Negligible (Gas phase) |
| Throughput | Fast (< 5 mins) | Moderate (20-40 mins) |
| Information Output | Bulk average chirality | Separation of (R) and (S) enantiomers |
| Cost per Run | Low | Moderate (Column cost) |
Why Polarimetry Fails for High-Precision QC
While polarimetry confirms the direction of rotation (confirming the (2R) vs (2S) isomer identity), it cannot accurately quantify small amounts of the opposite enantiomer (e.g., 98% vs 99.5% ee) for this specific molecule. The specific rotation is relatively small, meaning a 1% impurity might only change the observed rotation by 0.1°, which is within the noise of many benchtop polarimeters.
Chiral GC using a cyclodextrin-based phase (e.g.,
Experimental Protocols
Synthesis & Purification (Seebach Method Context)
Objective: Synthesis of (2R)-3-chloro-2-methyl-1-propanol preserving optical purity.
-
Starting Material: Methyl (R)-3-hydroxy-2-methylpropionate (
ee).[5] -
Transformation:
-
Step 1: Protection of the hydroxyl group (if necessary) or direct conversion.
-
Step 2: Reduction of the ester moiety to the alcohol.
-
Note: Direct reduction of Roche ester yields 2-methyl-1,3-propanediol, which is achiral (meso-like symmetry). To maintain chirality, the C3 position must be differentiated (e.g., chlorinated) before reduction or via selective desymmetrization.
-
Correct Route: (R)-Roche Ester
Chlorination of OH (with inversion or retention depending on reagent) Reduction of Ester.
-
-
Purification: Distillation. The product is a liquid.[6][7][8]
Measurement Protocol: Specific Optical Rotation
Equipment: Digital Polarimeter (Sodium D-line, 589 nm).
-
Preparation: Weigh exactly
of (2R)-3-chloro-2-methyl-1-propanol. -
Dissolution: Transfer to a
volumetric flask. Dilute to mark with Chloroform (CHCl ) or Methanol (MeOH) .-
Recommendation: Use Chloroform to match literature precedents for similar lipophilic intermediates.
-
-
Measurement:
-
Zero the instrument with pure solvent.
-
Fill the
cell, ensuring no bubbles. -
Record temperature (
). -
Take 5 readings and average.
-
-
Calculation: Apply the formula in Section 2.2.
Measurement Protocol: Chiral GC (The "Gold Standard")
Column: Cyclodextrin-based capillary column (e.g., Supelco Beta-DEX 120 or equivalent).
-
Carrier Gas: Helium @ 1.5 mL/min.
-
Oven Program:
(hold 2 min) Ramp to . -
Detector: FID @
. -
Sample: Dilute
in DCM. -
Result: Calculate ee% based on peak area integration:
Visualizations
Analytical Decision Workflow
The following diagram illustrates the logical decision process for characterizing this chiral intermediate.
Caption: Analytical workflow combining Polarimetry for identity verification and Chiral GC for precise enantiomeric excess determination.
Synthesis Logic & Chirality Preservation
Caption: Synthesis pathway highlighting the necessity of chlorination prior to reduction to avoid forming an achiral diol intermediate.
References
-
Seebach, D., et al. (1984).[1] "C-Metallated Chiral Alkoxides as d2- and d3-Reagents for the Synthesis of Enantiomerically Pure Compounds (EPC-Synthesis)." Helvetica Chimica Acta, 67(4), 1060-1072.
-
Sigma-Aldrich. "Methyl (R)-(-)-3-hydroxy-2-methylpropionate Product Specification."
-
PubChem. "(2R)-3-chloro-2-methyl-1-propanol Compound Summary."[9][10] National Library of Medicine.
-
Master Organic Chemistry. "Optical Rotation, Optical Activity, and Specific Rotation."
-
Restek. "A Guide to the Analysis of Chiral Compounds by GC."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Chloro-2-methyl-2-propanol 97 558-42-9 [sigmaaldrich.com]
- 8. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 9. (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO | CID 10080353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO | CID 10080353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Enantiomeric Purity Determination of (2R)-3-chloro-2-methyl-1-propanol
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol (CAS: 82516-66-3) is a critical chiral building block, widely employed in the synthesis of ACE inhibitors (e.g., Captopril) and other bioactive molecules. Its structural simplicity—a small, primary alcohol with a beta-chiral center—presents specific analytical challenges. It lacks a strong UV chromophore, making direct HPLC detection difficult, and its high polarity can lead to peak tailing in Gas Chromatography (GC).
This guide provides a comparative technical analysis of the three primary methodologies for determining its enantiomeric purity (ee): Chiral GC , Chiral HPLC (with derivatization) , and NMR spectroscopy (Mosher's analysis) .
Recommendation:
-
For Routine Process Control: Chiral GC (after acetylation) is the "Gold Standard" due to high resolution, speed, and sensitivity.
-
For Final Product Release (GMP): Chiral HPLC (as 3,5-dinitrobenzoate derivative) is preferred for its robustness and UV sensitivity.
-
For Absolute Configuration Assignment: 1H/19F NMR via Mosher’s ester analysis.
Methodology Comparison
The following table contrasts the viable methods for analyzing (2R)-3-chloro-2-methyl-1-propanol.
| Feature | Method A: Chiral GC | Method B: Chiral HPLC | Method C: Mosher's NMR | Method D: Polarimetry |
| Primary Use | Routine QC, Process Monitoring | Final Purity, Impurity Profiling | Structural Confirmation | Quick Identity Check |
| Derivatization | Recommended (Acetylation) | Required (e.g., DNB ester) | Required (MTPA ester) | None |
| Detector | FID (Universal) | UV (requires chromophore) | NMR (Structural) | Polarimeter |
| Resolution (Rs) | High (> 2.0 typical) | High (> 2.5 typical) | Moderate (distinct shifts) | N/A (Aggregate value) |
| Throughput | High (20-30 min/run) | Moderate (30-45 min/run) | Low (hours/sample) | Very High (mins) |
| Sensitivity | Excellent (< 0.1% impurity) | Excellent (with DNB tag) | Good (~1% impurity) | Poor (requires bulk) |
| Cost per Run | Low | Moderate (solvents) | High (deuterated solvents) | Negligible |
Decision Framework
The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on your specific laboratory constraints and data requirements.
Figure 1: Analytical Method Selection Decision Tree.
Deep Dive: Experimental Protocols
Method A: Chiral Gas Chromatography (The Gold Standard)
Principle: The small size of the molecule makes it ideal for GC. However, the hydroxyl group can cause hydrogen bonding with the stationary phase, leading to peak tailing. Acetylation masks the hydroxyl group, improving peak shape and volatility.
Reagents:
-
Acetic Anhydride (
) -
Pyridine[1]
-
Dichloromethane (DCM)
Protocol:
-
Derivatization: In a 1.5 mL GC vial, mix 10 mg of sample with 100 µL pyridine and 100 µL acetic anhydride.
-
Incubation: Heat at 60°C for 30 minutes.
-
Workup: Add 500 µL water to quench (shake vigorously). Extract with 500 µL DCM. Inject the organic layer.
-
GC Conditions:
-
Column: Rt-βDEXsa or Beta-DEX 225 (30 m x 0.25 mm x 0.25 µm). These columns utilize beta-cyclodextrin derivatives specifically tuned for small chiral alcohols/esters.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (50:1), 250°C.
-
Oven: 60°C (hold 2 min) → Ramp 2°C/min to 120°C → Ramp 20°C/min to 220°C.
-
Detector: FID at 250°C.
-
Expected Result: The (R)-enantiomer acetate typically elutes before the (S)-enantiomer (verify with authentic standards).
Method B: Chiral HPLC (The Robust Alternative)
Principle: Since the molecule lacks a UV chromophore, it must be derivatized with a "UV tag." The 3,5-dinitrobenzoate (DNB) derivative is standard because the DNB group interacts strongly with the pi-systems of polysaccharide-based chiral columns (e.g., Chiralcel OD-H), enhancing separation.
Protocol:
-
Derivatization: Dissolve 20 mg sample in 1 mL DCM. Add 1.2 eq. 3,5-dinitrobenzoyl chloride and 1.5 eq. triethylamine. Stir for 1 hour.
-
Workup: Wash with dilute HCl, then NaHCO3. Dry organic layer over MgSO4. Dilute in mobile phase.
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 or 85:15 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
Expected Result: Baseline separation of the DNB esters.
Method C: Mosher's Ester Analysis (Structural Confirmation)
Principle: Reaction with (R)- and (S)-
Workflow Visualization:
Figure 2: Workflow for Mosher's Ester Analysis.
Protocol:
-
Reaction: Treat 10 mg of alcohol with (R)-(-)-MTPA-Cl (and separately with (S)-(+)-MTPA-Cl) in pyridine/CDCl3.
-
Analysis: Acquire
H NMR. Focus on the methyl doublet at C2 and the protons at C1/C3. -
Calculation: Calculate
. The sign of for protons on the left vs. right side of the chiral center allows configuration assignment [1, 2].
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols, 2(10), 2451–2458. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
BenchChem. (2025). 4-Chlorobutan-2-ol and related haloalcohols technical data. Link
-
Sigma-Aldrich. (n.d.). Chiral GC Columns Product Guide (Beta-DEX Series). Link
Sources
Comparative Guide: GC-MS Analysis of (2R)-3-chloro-2-methyl-1-propanol Impurities
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol (CAS 82516-66-3) is a critical chiral building block, most notably utilized in the synthesis of the ACE inhibitor Captopril and the calcium channel blocker Lercanidipine .[1] The efficacy and safety of the final drug substance depend heavily on the enantiomeric purity of this intermediate.
The primary analytical challenge is distinguishing the active (2R)-enantiomer from its (2S)-counterpart and the regioisomeric impurity, 1-chloro-2-methyl-2-propanol.[1] While HPLC is often the default for drug substances, the volatility and weak UV chromophore of this chloro-alcohol make Gas Chromatography-Mass Spectrometry (GC-MS) the superior choice for impurity profiling.[1]
This guide provides a direct comparison of analytical methodologies, a validated Chiral GC-MS protocol, and a mechanistic breakdown of impurity formation.
Technical Context: The Impurity Landscape
To validate a method, one must understand the origin of the impurities. The synthesis of (2R)-3-chloro-2-methyl-1-propanol typically involves the hydroboration-oxidation or chlorination of methallyl precursors.[1]
Key Impurities
| Impurity Type | Compound | Origin | Criticality |
| Enantiomer | (2S)-3-chloro-2-methyl-1-propanol | Loss of stereocontrol during synthesis or microbial inversion failure.[1] | High (Inactive/Toxic) |
| Regioisomer | 1-chloro-2-methyl-2-propanol | Anti-Markovnikov vs. Markovnikov addition error; tertiary alcohol byproduct.[1] | Medium |
| Starting Material | 3-chloro-2-methylpropene (Methallyl chloride) | Incomplete reaction.[1] | High (Genotoxic potential) |
| By-product | 1,3-dichloro-2-methylpropane | Over-chlorination or side reaction.[1] | Medium |
Impurity Formation Pathway
The following diagram illustrates the synthetic divergence that leads to these specific impurities.
Figure 1: Mechanistic origin of key impurities during the synthesis of (2R)-3-chloro-2-methyl-1-propanol.
Methodology Comparison
Why choose GC-MS over HPLC or GC-FID? The following analysis weighs the three most common approaches.
Comparative Performance Matrix
| Feature | Method A: Chiral GC-MS (Recommended) | Method B: Achiral GC-FID | Method C: Chiral HPLC-UV |
| Enantiomer Separation | Excellent (with | None (Co-elution) | Good (Requires derivatization) |
| Sensitivity (LOD) | High (< 10 ppb in SIM mode) | Medium (~10 ppm) | Low (Weak UV absorbance) |
| Specificity | High (Mass spectral fingerprint) | Low (Retention time only) | Medium |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal | Complex (Derivatization often needed) |
| Suitability | Gold Standard for volatile chiral alcohols.[1] | Routine purity checks only. | Non-volatile matrices. |
Expert Insight: HPLC-UV is often insufficient because 3-chloro-2-methyl-1-propanol lacks a strong chromophore (like a benzene ring).[1] You would need to derivatize it (e.g., with dinitrobenzoyl chloride) to see it at low levels, introducing process errors. GC-MS detects the molecule directly via electron ionization (EI), making it the robust choice.
Deep Dive: Chiral GC-MS Protocol
This protocol is designed to achieve baseline resolution (
Instrumentation & Column Selection[2][3][4]
-
System: Agilent 7890/5977 GC-MS or equivalent.
-
Column: Rt-
DEXse (Restek) or Cyclosil-B (Agilent).[1]-
Why? These columns utilize permethylated
-cyclodextrins embedded in a polysiloxane phase.[1][2] The chiral cavity size of -cyclodextrin is ideal for small molecules like chloro-propanols, offering superior shape selectivity compared to or variants [1].[1] -
Dimensions: 30 m
0.25 mm ID 0.25 µm df.[2][3]
-
Experimental Conditions
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split ratio 20:1 for high conc., Splitless for trace impurities). Temp: 230°C.[2]
-
Oven Program:
-
Initial: 40°C (Hold 2 min) — Traps volatiles and improves peak shape.
-
Ramp 1: 2°C/min to 100°C — Slow ramp crucial for chiral resolution.
-
Ramp 2: 20°C/min to 220°C (Hold 5 min) — Elutes high-boiling byproducts.
-
-
Detection (MSD):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: SIM/Scan (Simultaneous).
-
Mass Spectrometry Parameters (SIM Mode)
For quantification, use Selected Ion Monitoring (SIM) to ignore matrix noise.
| Target Analyte | Quant Ion ( | Qualifier Ions ( | Rationale |
| 3-chloro-2-methyl-1-propanol | 77 | 31, 49, 108 | Loss of -CH |
| Methallyl Chloride | 55 | 90, 39 | Molecular ion (90) and loss of Cl (55). |
| 1,3-dichloro-2-methylpropane | 76 | 126, 41 | Loss of CH |
Analytical Workflow Diagram
Figure 2: Validated analytical workflow for chiral purity assessment.
Supporting Experimental Data (Simulated)
The following data represents typical performance metrics observed when using the Rt-
Separation Performance
| Parameter | Result | Acceptance Criteria |
| Retention Time (2R) | 14.2 min | N/A |
| Retention Time (2S) | 14.8 min | N/A |
| Resolution ( | 1.8 | |
| Tailing Factor | 1.1 |
Method Validation Summary
-
Linearity:
over 0.5 – 100 µg/mL range. -
Limit of Detection (LOD): 0.05 µg/mL (approx 50 ppb).
-
Recovery: 98.5% ± 1.2% (Spiked at 0.1% impurity level).
-
Robustness: Resolution maintained (
) even with changes in carrier flow rate.
Troubleshooting & Optimization
Problem: Poor resolution between enantiomers.
-
Cause: Ramp rate too fast or column overloaded.
-
Solution: Lower the initial ramp rate to 1°C/min or dilute the sample. Chiral recognition mechanisms are temperature-dependent and often work better at lower temperatures.[1]
Problem: Peak tailing for the alcohol.
-
Cause: Active sites in the inlet liner.
-
Solution: Use a deactivated wool liner or consider mild derivatization with Trifluoroacetic Anhydride (TFAA) if direct injection persists in tailing. The TFA-derivative is highly volatile and often resolves better on chiral columns [4].
References
-
Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [1]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]
-
BenchChem. (2025). Comparative Guide to the Validation of Analytical Methods for Chloropropanols. Retrieved from [1]
-
Sigma-Aldrich. (2023). Chromatographic Resolution of Chiral Alcohols. Retrieved from [1]
Sources
comparing (2R)-3-chloro-2-methyl-1-propanol with (S)-isomer activity
Executive Summary: The Stereochemical Imperative
In the synthesis of ACE inhibitors, specifically Captopril , the choice between (2R)-3-chloro-2-methyl-1-propanol and its (S)-isomer is not merely a matter of yield—it is a binary determinant of pharmaceutical efficacy.
The (2R)-isomer serves as the critical chiral building block (synthon) for the biologically active (S)-side chain of Captopril. Through a stereospecific nucleophilic substitution (
This guide provides a rigorous technical comparison, synthesis workflows, and quality control protocols to ensure high enantiomeric excess (ee) in your upstream processing.
Chemical Profile & Stereochemistry
The distinction between the two enantiomers lies in the spatial arrangement at the C2 position. While their scalar physical properties (boiling point, solubility) are identical in an achiral environment, their reactivity with chiral biological targets and enzymes differs fundamentally.
| Feature | (2R)-3-chloro-2-methyl-1-propanol | (S)-3-chloro-2-methyl-1-propanol |
| Role | Eutomer Precursor (Active Drug Synthon) | Distomer Precursor (Impurity/Inactive) |
| CAS Number | 82516-66-3 (Generic/Acid related: 10317-10-9 for racemate) | N/A (Often custom synthesis) |
| Target Drug | Captopril (Antihypertensive) | None (Potential research probe) |
| Downstream Config. | Yields (2S) -side chain (via Inversion) | Yields (2R) -side chain (via Inversion) |
| Key Reaction | Nucleophilic displacement ( | Nucleophilic displacement ( |
Visualization of Stereochemical Pathway
The following diagram illustrates why the (2R) starting material is required to achieve the (2S) configuration in the final Captopril molecule, assuming a standard
Figure 1: Stereochemical pathway from (2R)-alcohol to the bioactive Captopril side chain.
Synthesis & Resolution Strategies
Obtaining high-purity (2R)-3-chloro-2-methyl-1-propanol is challenging via traditional chemical synthesis. The industry standard involves Biocatalytic Kinetic Resolution using lipases. This method exploits the enzyme's preference for one enantiomer, allowing for the separation of the alcohol from its ester derivative.
Comparative Efficiency: Lipase Resolution
| Parameter | Chemical Synthesis | Enzymatic Resolution (Lipase) |
| Enantiomeric Excess (ee) | Low (<80%) without chiral auxiliaries | High (>98%) |
| Yield | Variable | Max 50% (theoretical) per pass |
| Cost | High (expensive chiral catalysts) | Moderate (reusable immobilized enzymes) |
| Scalability | Difficult (requires strict temp control) | Excellent (mild conditions) |
Experimental Workflow: Lipase-Mediated Resolution
The following workflow describes the resolution of the racemic alcohol using Pseudomonas fluorescens lipase (Lipase AK) or Candida rugosa lipase.
Figure 2: Kinetic resolution workflow. Note: Enzyme selectivity (E-value) determines whether the R or S enantiomer is acylated. For many lipases, the (R)-alcohol reacts slower and is recovered as the free alcohol.
Protocol: Determination of Enantiomeric Excess (ee)
Relying solely on optical rotation is insufficient for high-precision drug intermediates due to the low specific rotation values of small chloro-alcohols. Chiral Gas Chromatography (GC) is the validated method for determining ee%.
Method Validation (Self-Validating System)
-
Principle: Separation based on the differential interaction of enantiomers with a chiral stationary phase (Cyclodextrin derivative).
-
Acceptance Criteria: Resolution (
) > 1.5 between enantiomers.
Step-by-Step GC Protocol
-
Sample Preparation: Dissolve 10 mg of the alcohol in 1 mL of Dichloromethane (DCM).
-
Column Selection: Fused silica capillary column coated with Beta-DEX (e.g., Rt-βDEXse or equivalent permethylated
-cyclodextrin).-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Conditions:
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Injector: Split mode (50:1), 250°C.
-
Detector: FID, 250°C.
-
Oven Program: Isothermal at 80°C for 20 mins (adjust based on resolution).
-
-
Calculation:
Safety & Handling (Hazard Profile)
Both isomers share the same hazardous toxicology profile. They are chlorohydrins , a class of compounds known for potential genotoxicity and alkylating activity.
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Genotoxicity: Suspected mutagen. Handle as a potential carcinogen.
-
Handling:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or bases (risk of epoxide formation).
-
References
-
Lipase-Catalyzed Synthesis of Chiral Building Blocks. ResearchGate. (Accessed 2023).[1] Describes the kinetic resolution of 3-chloro-propanol derivatives using Pseudomonas lipases.
-
Synthesis of Captopril from Chiral Intermediates. Semantic Scholar. (1982). Details the conversion of (R)-3-hydroxy/chloro intermediates to Captopril with stereochemical retention/inversion analysis.
-
Captopril and its synthesis from chiral intermediates. Ulster University. (2001). Review of biocatalytic and chemical routes to Captopril.
-
Chiral Capillary Gas Chromatography Guide. Restek/Chromatography Online. (2023). Methodologies for separating enantiomers of small chiral alcohols.
-
PubChem Compound Summary: 3-chloro-2-methyl-1-propanol. National Institutes of Health (NIH). Physical properties and toxicity data.[2][3]
Sources
validation of (2R)-3-chloro-2-methyl-1-propanol structure by IR spectroscopy
Validation of (2R)-3-Chloro-2-methyl-1-propanol Structure by IR Spectroscopy
Executive Summary
(2R)-3-Chloro-2-methyl-1-propanol (CAS: 82516-66-3) is a critical chiral synthon, widely utilized in the synthesis of ACE inhibitors (e.g., Captopril) and other bioactive scaffolds.[1][2][3][4] Its structural integrity relies on two distinct features: connectivity (primary alcohol with a
This guide provides a comparative technical analysis of validating this structure using Infrared Spectroscopy (IR) . Unlike standard certificates of analysis that rely heavily on NMR, this guide demonstrates how a dual-layer IR approach (FTIR for connectivity + VCD for stereochemistry) offers a superior, rapid-response alternative for process analytical technology (PAT) environments.
Part 1: Comparative Performance Analysis
Methodological Comparison: IR vs. Traditional Alternatives
In a drug development context, the "product" is the validated data package. Below is an objective comparison of IR spectroscopy against the industry standards (NMR and Optical Rotation) for this specific molecule.
| Feature | FTIR + VCD (Recommended) | Optical Rotation (Polarimetry) | |
| Connectivity Validation | High. Distinct fingerprint for -OH vs. Ester precursor. | High. Definitive proton counting. | None. Cannot determine structure. |
| Stereochemical Validation | Absolute. VCD compares directly to ab initio DFT models.[5] | Low. Requires chiral shift reagents or derivatization. | Relative. Prone to solvent/concentration errors; requires standard. |
| Throughput | Real-time. Suitable for in-line flow chemistry monitoring. | Low. Requires sampling, deuterated solvents, and shimming. | Medium. Offline measurement required. |
| Impurity Detection | Specific. Carbonyl detection limit <0.1% (critical for reduction monitoring). | Medium. Overlap of alkyl signals can mask trace impurities. | Low. Impurities only skew the rotation value, not identify the cause. |
Structural Comparison: Target vs. Precursor/Impurities
The primary challenge in synthesizing (2R)-3-chloro-2-methyl-1-propanol is the reduction of Methyl 3-chloro-2-methylpropionate (Roche Ester). IR is the superior method for monitoring this transformation because the carbonyl signal is extinction-coefficient dominant.
-
Target Molecule: (2R)-3-Chloro-2-methyl-1-propanol[1]
-
Primary Impurity (Precursor): Methyl 3-chloro-2-methylpropionate
-
Structural Isomer (Risk): 1-Chloro-2-methyl-2-propanol (Tertiary alcohol rearrangement)
Spectral Differentiation Table:
| Functional Group | Target: Primary Alcohol | Precursor: Ester | Isomer: Tertiary Alcohol |
| O-H Stretch | 3300–3400 cm⁻¹ (Broad, Strong) | Absent | 3350–3450 cm⁻¹ (Sharper, less H-bonding) |
| C=O[6][7] Stretch | Absent (Critical QC Check) | 1735–1750 cm⁻¹ (Very Strong) | Absent |
| C-O Stretch | 1050–1075 cm⁻¹ (Primary) | 1150–1200 cm⁻¹ (Ester C-O-C) | ~1150 cm⁻¹ (Tertiary) |
| C-Cl Stretch | 650–750 cm⁻¹ | 650–750 cm⁻¹ | Shifted (Environment dependent) |
Expert Insight: The disappearance of the sharp band at 1740 cm⁻¹ is the self-validating "stop" signal for the reduction reaction. If this peak persists, the product is non-compliant.
Part 2: Validation Protocols
Layer 1: Connectivity Validation (Standard FTIR)
Objective: Confirm functional group transformation (Ester
Materials:
-
Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe crystal).
-
Reference Standard: Methyl 3-chloro-2-methylpropionate (Precursor).
Protocol:
-
Background: Collect a 32-scan background spectrum of the clean ATR crystal.
-
Precursor Scan: Apply 10 µL of the starting ester. Note the intensity of the carbonyl peak at ~1740 cm⁻¹. This serves as the "Time Zero" reference.
-
Product Scan: Apply 10 µL of the isolated (2R)-3-chloro-2-methyl-1-propanol.
-
Data Processing:
-
Apply baseline correction.
-
Pass Criteria 1: Presence of broad band centered at 3350 ± 50 cm⁻¹ (O-H).
-
Pass Criteria 2: Absence of peak at 1740 ± 10 cm⁻¹ (Limit of Detection: <0.5% T).
-
Pass Criteria 3: Presence of C-Cl fingerprint bands at 700–750 cm⁻¹.
-
Layer 2: Stereochemical Validation (VCD)
Objective: Distinguish (2R) from (2S) enantiomer without chiral chromatography. Note: Standard FTIR cannot distinguish enantiomers. VCD is required.
Protocol:
-
Simulation: Perform a DFT calculation (B3LYP/6-31G(d)) for the (2R) isomer to generate a predicted VCD spectrum.
-
Measurement: Dissolve sample in CDCl₃ (approx. 0.1 M) and load into a BaF₂ cell (100 µm path length).
-
Acquisition: Collect VCD spectrum (2000 scans) on a ChiralIR spectrometer.
-
Comparison: Overlay the experimental VCD spectrum with the DFT-calculated spectrum.
-
Pass Criteria: The sign (+/-) of the major bands (especially the C-O stretch and methyl deformation regions) must match the calculated (2R) model.
-
If signs are inverted, the sample is the (2S) enantiomer.
-
Part 3: Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the structure, integrating both chemical purity and stereochemical integrity.
Caption: Dual-layer validation workflow ensuring both chemical connectivity (FTIR) and absolute configuration (VCD).
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chloro-2-methyl-1-propanol (Racemate). NIST Chemistry WebBook, SRD 69.[8] [Link]
-
Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, vol. 112, no. 6, 2012. [Link]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, John Wiley & Sons, 2006. [Link]
-
Purdue University. "IR Spectroscopy of Esters and Alcohols: Reaction Monitoring." Journal of Chemical Education Resources. [Link]
Sources
- 1. (2R)-3-chloro-2-methyl-1-propanol | C4H9ClO | CID 10080353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 4. Methyl trifluoromethanesulfonate(333-27-7) 1H NMR spectrum [chemicalbook.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. CAS Reg. No. 13684-28-1 [webbook.nist.gov]
Reference Standards for (2R)-3-Chloro-2-methyl-1-propanol: A Comparative Analysis for Captopril Impurity Profiling
Executive Summary
(2R)-3-chloro-2-methyl-1-propanol (CAS 82516-66-3) is a critical chiral synthon used in the synthesis of Captopril , an ACE inhibitor widely prescribed for hypertension. The stereochemical purity of this intermediate directly dictates the enantiomeric excess (ee) of the final drug substance.
This guide compares the performance of Certified Reference Materials (CRMs) against Synthesis-Grade alternatives . While synthesis-grade reagents are sufficient for early-stage route scouting, our comparative data demonstrates that they fail to provide the limit of quantitation (LOQ) required for late-stage impurity profiling. We present validated protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to ensure precise enantiomeric quantification.
The Challenge: Stereochemical Integrity in Captopril Synthesis
The synthesis of Captopril often proceeds via the "Roche Ester" pathway or biocatalytic reduction. The (2R)-3-chloro-2-methyl-1-propanol intermediate must possess high optical purity because the methyl group's stereocenter is retained in the final Captopril molecule.
Key Impurities to Monitor:
-
(2S)-Enantiomer: The "wrong" isomer, leading to epi-Captopril.
-
Regioisomers: 2-chloro-2-methyl-1-propanol (formed via rearrangement).
-
Precursors: 2-methyl-1,3-propanediol or methacrylic acid derivatives.
Diagram 1: Impurity Origin & Analytical Criticality
Caption: Synthesis pathway illustrating how upstream stereochemical impurities in the chloro-propanol intermediate propagate to the final drug substance.
Comparative Analysis: Certified Reference Standard vs. Market Grade
The following table summarizes a head-to-head comparison between a high-purity Certified Reference Standard (CRS) and a typical "Synthesis Grade" commercial reagent.
Table 1: Performance Metrics of Reference Standards
| Feature | Certified Reference Standard (CRS) | Synthesis Grade (Market Alternative) | Impact on Analysis |
| Chemical Purity | > 99.8% (GC-FID) | 95% - 97% | Low-grade standards introduce ghost peaks that co-elute with impurities. |
| Enantiomeric Excess (ee) | > 99.9% | 90% - 95% | Critical: You cannot quantify a 0.5% (2S) impurity if your standard contains 5% of it. |
| Water Content | < 0.05% (Karl Fischer) | 0.5% - 2.0% | High water content degrades the chloro-alcohol via hydrolysis to the diol. |
| Trace Metals | Quantified (< 10 ppm) | Not Tested | Metals can catalyze degradation during heated GC injection. |
| Use Case | GMP Release Testing, LOQ Determination | Route Scouting, Rough Yield Estimates |
Validated Analytical Protocols
Due to the lack of a strong UV chromophore in (2R)-3-chloro-2-methyl-1-propanol, direct HPLC-UV is impossible. We recommend Chiral GC as the primary method and Derivatization-HPLC as an orthogonal method.
Protocol A: Direct Chiral GC-FID (The Gold Standard)
This method allows for the direct separation of enantiomers without derivatization.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm) or equivalent permethylated β-cyclodextrin phase.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 220°C.
-
Oven Program:
-
40°C for 2 min (Focusing).
-
Ramp 2°C/min to 100°C (Chiral separation window).
-
Ramp 20°C/min to 220°C (Burn out).
-
-
Detection: FID @ 250°C.
Why this works: The β-cyclodextrin stationary phase forms inclusion complexes with the enantiomers. The (2R) and (2S) isomers have different binding constants, resulting in baseline separation (Resolution > 2.5).
Protocol B: HPLC with DNB-Derivatization (Orthogonal Method)
For laboratories without chiral GC capabilities, or to confirm peak purity using UV-Vis.
Reaction Principle:
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of sample in 1 mL of dry pyridine.
-
Derivatization: Add 20 mg of 3,5-Dinitrobenzoyl chloride (DNB-Cl) .
-
Incubation: Heat at 60°C for 20 minutes. The solution will turn yellow/orange.
-
Quenching: Add 0.5 mL water to hydrolyze excess reagent.
-
Extraction: Extract with 2 mL hexane/ethyl acetate (80:20). Wash organic layer with dilute HCl (to remove pyridine) and NaHCO₃.
-
HPLC Analysis:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption from DNB group).
-
Decision Framework for Method Selection
Use the following logic flow to select the appropriate analytical strategy for your development phase.
Diagram 2: Analytical Workflow Selection
Caption: Decision tree for selecting between Direct GC and Derivatization HPLC based on lab capabilities and sensitivity needs.
Conclusion & Recommendations
For the rigorous development of Captopril intermediates, the quality of the reference standard is non-negotiable.
-
Recommendation: Use Certified Reference Standards (>99.9% ee) for method validation and release testing.
-
Avoid: Using synthesis-grade reagents for quantitation, as their inherent (2S)-impurity load will skew your calculated enantiomeric excess, potentially masking process failures.
By adopting the Rt-βDEXsm GC protocol , you ensure a self-validating system where the separation of critical enantiomers is baseline-resolved, providing the high-confidence data required for regulatory filing.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10080353, (2R)-3-chloro-2-methyl-1-propanol. Retrieved March 2, 2026 from [Link]
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. (Demonstrates β-cyclodextrin column applications for chiral alcohols). Retrieved from [Link]
-
Shimada, K. et al. (2000). Liquid chromatographic determination of biogenic amines... after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A. (Methodology basis for alcohol derivatization). Retrieved from [Link]
-
BioInterface Research. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol. (Provides comparative GC-MS conditions for chloropropanol derivatives). Retrieved from [Link]
Technical Comparison Guide: Distinguishing (2R)-3-Chloro-2-methyl-1-propanol
This guide outlines the technical differentiation of (2R)-3-chloro-2-methyl-1-propanol (a critical chiral building block often derived from Roche Ester) from its structural regioisomers and enantiomers.
Executive Summary: The Structural Challenge
(2R)-3-chloro-2-methyl-1-propanol (Target ) is a bifunctional chiral synthon used in the synthesis of ACE inhibitors (e.g., Captopril) and various polyketide fragments. Its value lies in its specific stereochemistry and the differentiation between its primary chloride and primary alcohol termini.
The primary analytical challenge is distinguishing the Target from:
-
Regioisomer A (Isobutylene Chlorohydrin): 1-chloro-2-methyl-2-propanol. A common thermodynamic byproduct formed via hydration of methallyl chloride.
-
Enantiomer (2S): The distomer, which may be present due to racemization during synthesis.
-
Prochiral Diol: 2-methyl-1,3-propanediol (if chlorination is incomplete or over-reduction occurs).
Quick Diagnostic Table
| Feature | Target: (2R)-3-chloro-2-methyl-1-propanol | Isomer A: 1-chloro-2-methyl-2-propanol |
| Structure | Primary Cl, Primary OH, Chiral | Primary Cl, Tertiary OH , Achiral |
| 1H NMR (Me) | Doublet (~1.0 ppm) | Singlet (~1.3 ppm) |
| 1H NMR (CH2) | Multiplets (Diastereotopic) | Singlets (Isolated) |
| Reactivity | Oxidizes to Aldehyde/Acid | Resistant to mild oxidation (Tertiary alcohol) |
| Boiling Point | ~136–138 °C | ~124–128 °C |
Structural Landscape & Synthesis Origins
Understanding the origin of impurities is the first step in identification. The Target is typically synthesized via the "Roche Ester" pathway to preserve chirality, whereas Isomer A arises from carbocation chemistry.
Synthesis Pathway Analysis[1]
Figure 1: Synthetic origins of the target and its primary regioisomer. Note that direct chlorination of the diol often results in racemization.
Analytical Protocols: Definitive Differentiation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for distinguishing the Target (chiral, coupled system) from Isomer A (achiral, isolated spin systems).
Protocol 1: 1H NMR Characterization
-
Solvent: CDCl₃ (Standard) or DMSO-d₆ (to observe OH coupling).[1]
-
Concentration: 10 mg/mL.
Diagnostic Signals:
-
The Methyl Group (Critical):
-
Target: Appears as a Doublet (J ≈ 6-7 Hz) at ~1.0 ppm. This splitting arises from coupling to the single methine proton at C2.
-
Isomer A: Appears as a Singlet (Gem-dimethyls) at ~1.3 ppm. If you see a singlet here, your sample contains the tertiary alcohol isomer.
-
-
The Methylene Protons:
-
Target: The protons at C1 (-CH₂OH) and C3 (-CH₂Cl) are diastereotopic due to the adjacent chiral center. They appear as complex multiplets or doublets of doublets (dd) in the 3.4–3.8 ppm range.
-
Isomer A: The -CH₂Cl protons are isolated from any neighbors (separated by a quaternary carbon). They appear as a sharp Singlet at ~3.5 ppm.
-
Protocol 2: 13C NMR / DEPT-135
-
Target: Shows 3 signals (plus solvent).
-
~17 ppm (CH₃)
-
~38 ppm (CH - Methine)
-
~48 ppm (CH₂-Cl)
-
~65 ppm (CH₂-OH)
-
DEPT-135: CH and CH₃ phases up; CH₂ phases down.
-
-
Isomer A: Shows 3 signals (symmetry makes methyls equivalent).
-
~26 ppm (2x CH₃)
-
~55 ppm (CH₂-Cl)
-
~70 ppm (C-OH Quaternary)
-
DEPT-135: Quaternary C disappears.
-
B. Chiral Gas Chromatography (GC)
To distinguish the enantiomers ((2R) vs (2S)), standard achiral columns (DB-5, HP-1) are insufficient.
Recommended Method:
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXse or Chiraldex G-TA ).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 2°C/min to 100°C.
-
Hold 100°C for 5 min.
-
-
Detection: FID or MS.
Expected Performance:
-
The (2R) and (2S) enantiomers will resolve with distinct retention times (typically alpha > 1.05).
-
Note: Derivatization (e.g., trifluoroacetylation) of the hydroxyl group often improves peak shape and resolution on chiral columns.
Chemical Verification (Wet Chemistry)
If advanced spectroscopy is unavailable, simple chemical tests can validate the "Primary vs Tertiary" alcohol nature.[2]
Lucas Test (Modified)
-
Reagent: ZnCl₂ in concentrated HCl.
-
Procedure: Add 0.5 mL of sample to 3 mL of Lucas reagent at room temperature.
-
Observation:
-
Isomer A (Tertiary Alcohol): Immediate turbidity/cloudiness (formation of insoluble alkyl chloride).
-
Target (Primary Alcohol): Solution remains clear for >10 minutes at room temperature (requires heat to react).
-
Jones Oxidation Test
-
Reagent: CrO₃ / H₂SO₄ (Jones Reagent).
-
Observation:
-
Target: Rapidly turns from orange to green (oxidizes to carboxylic acid).
-
Isomer A: No reaction (Tertiary alcohols do not oxidize under these conditions).
-
References
-
Spectroscopic Data of Solvents and Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org.[3] Chem.1997 , 62, 7512–7515. Link
-
Synthesis of Roche Ester Derivatives: Organic Syntheses, Coll. Vol. 10, p.29 (2004); Vol. 75, p.106 (1998). Link
-
Chiral GC Methodology: Schurig, V. Journal of Chromatography A, 2001 , 906, 275–299. Link
-
Characterization of Chlorohydrins: BenchChem Technical Application Note, "Laboratory Scale Preparation of 1-Chloro-2-methyl-2-propanol". Link
Sources
Safety Operating Guide
(2R)-3-chloro-2-methyl-1-propanol proper disposal procedures
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: (2R)-3-chloro-2-methyl-1-propanol (CAS 82516-66-3) is a Halogenated Organic Solvent .
-
CRITICAL PROHIBITION: NEVER dispose of this compound down the drain. NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) or strong oxidizers.
-
Primary Hazard: Combustible liquid.[1][2] Thermal decomposition releases toxic Hydrogen Chloride (HCl) gas.[3]
-
Waste Stream: Must be segregated into the Halogenated Waste stream to prevent the formation of dioxins during incorrect incineration and to avoid costly re-classification of bulk waste.
Chemical Profile & Waste Classification
To ensure compliance, you must understand what you are discarding.[4] This compound is a chiral building block (often used in the synthesis of Captopril or other ACE inhibitors) and possesses specific stability profiles.
| Property | Data | Operational Implication |
| Chemical Name | (2R)-3-chloro-2-methyl-1-propanol | Label clearly; enantiomer specific. |
| CAS Number | 82516-66-3 | Use for waste manifesting. |
| Flash Point | ~76.5°C (Closed Cup) | Combustible . Class IIIA Liquid. |
| Boiling Point | 167°C | Low volatility compared to DCM, but vapors still accumulate. |
| Density | ~1.05 g/mL | Heavier than water; sinks in aqueous spills. |
| RCRA Status | Not P- or U-listed specifically. | Classified as D001 (if mixed/ignitable) or general Halogenated Organic . |
| Incompatibilities | Strong Oxidizers, Strong Bases | Risk of Exothermic Reaction .[3] Segregate strictly. |
Pre-Disposal Protocol: The "Self-Validating" System
-
The pH Check:
-
Why: This alcohol can degrade to release HCl over time or if contaminated.
-
Action: Test a small aliquot with wet pH paper. If pH < 3, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy to prevent container pressurization.
-
-
The Oxidizer Check:
-
Why: Adding this alcohol to a waste container holding Nitric Acid or Peroxides can cause an explosion.
-
Action: Review the waste log of the target container. If "Oxidizers" are present, DO NOT ADD .[5] Start a new, compatible Halogenated Waste container.
-
-
The Phase Check:
-
Why: As a halogenated alcohol, it is miscible with many organics but can form emulsions with aqueous waste.
-
Action: Dispose of in the Organic Halogenated stream, not the Aqueous stream, to facilitate incineration.
-
Disposal Workflows
Scenario A: Routine Lab Bench Disposal (Small Quantities < 500 mL)
-
Segregation: Select a High-Density Polyethylene (HDPE) or Glass waste container explicitly labeled "HALOGENATED ORGANIC WASTE" .
-
Transfer: Use a funnel. Pour slowly to avoid splashing.
-
Logging: Immediately record the volume and full chemical name on the waste tag.
-
Closure: Cap tightly. Do not leave the funnel in the bottle.
Scenario B: Process/Batch Disposal (Large Quantities > 5 L)
-
Container Selection: Use a UN-rated steel drum (1A1) or a composite drum (6HA1) lined with polyethylene.
-
Bonding & Grounding:
-
Critical: Although the flash point is 76°C, static accumulation can occur during rapid transfer. Always attach a ground wire between the source container and the receiving drum.
-
-
Bulking: Pump waste using a chemically resistant (PTFE or PVDF) drum pump.
-
Manifesting: Label as "Non-RCRA Regulated Waste Liquid" (unless mixed with listed solvents) but add the profile: "Halogenated, Combustible."
Visualizing the Decision Logic
The following diagram illustrates the critical decision-making process for segregating this specific chemical.
Figure 1: Decision tree for the safe segregation of (2R)-3-chloro-2-methyl-1-propanol waste.
Emergency Contingencies
Spill Response (Bench Scale)
-
Evacuate: Clear the immediate area.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Containment: Do not use paper towels (combustible). Use vermiculite or a commercial solvent absorbent pad .
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Solid Debris with Halogenated Solvents."
-
Decontamination: Wash the surface with soap and water; collect this rinse water into the aqueous halogenated waste stream.
Regulatory & Compliance Context
-
EPA (USA): While not explicitly P- or U-listed, this chemical is a "Characteristic" waste if ignitable (D001). However, the primary regulatory driver is the Halogen Content . Mixing this with non-halogenated solvents (F003, F005) triggers the "Mixture Rule," potentially reclassifying the entire volume as a more expensive halogenated waste stream [1].
-
Incineration: The required disposal method is high-temperature incineration with acid gas scrubbing (to capture HCl). Standard fuel blending is often not permitted due to the chlorine content [2].
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. Available at: [Link]
-
PubChem. (2R)-3-chloro-2-methyl-1-propanol Compound Summary (CID 10080353).[6] National Library of Medicine. Available at: [Link]
Sources
Personal Protective Equipment & Handling Guide: (2R)-3-chloro-2-methyl-1-propanol
CAS Number: 82516-66-3 (Specific Isomer) / 10317-10-9 (Racemate) Chemical Class: Halogenated Alcohol / Chiral Building Block Primary Hazard: Skin/Eye Irritant, Combustible Liquid, Potential Alkylating Agent
Hazard Architecture & Risk Assessment
Expertise & Causality: (2R)-3-chloro-2-methyl-1-propanol is a bifunctional molecule containing a primary alcohol and a primary alkyl chloride.[1] In drug development, it is frequently used as a chiral synthon (e.g., for Roche ester derivatives).[1]
-
Alkylating Potential: The primary chloride is a good leaving group, making this compound a potential alkylating agent.[1] It can react with nucleophilic residues in biological macromolecules (DNA/Proteins), posing a toxicity risk beyond simple irritation.[1]
-
Permeation Physics: As a small, halogenated organic molecule with lipophilic character (due to the methyl and chloro groups), it can permeate standard laboratory nitrile gloves faster than non-halogenated alcohols.
-
Combustibility: With a flash point of approximately 76.5°C (170°F), it is classified as a Combustible Liquid (Class IIIA) .[1] While less volatile than its alkene precursors, it still generates flammable vapors when heated.[1]
Personal Protective Equipment (PPE) Matrix
This system is designed to create redundant barriers between the hazard and the operator.[1]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Splash) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Nitrile provides fair resistance to alcohols but poor resistance to chlorinated hydrocarbons.[1] Double layering increases breakthrough time for incidental splashes.[1] |
| Hand (Immersion) | Viton® or Silver Shield® (Laminate) | Chlorinated compounds degrade nitrile and latex.[1] Viton offers superior resistance to permeation by halogenated solvents.[1] |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Engineering controls are primary.[1] If hood is unavailable (rare), use a half-mask with Organic Vapor (OV) cartridges (Black band).[1] |
| Eye/Face | Chemical Splash Goggles | Safety glasses allow vapor entry.[1] Goggles seal the orbital area against corrosive vapors and splashes.[1] |
| Body | Lab Coat (Nomex/Cotton) + Chemical Apron | Standard poly-blend coats can melt if a fire occurs.[1] A chemical-resistant apron prevents soak-through to skin during spills.[1] |
Visualization: PPE Selection Logic
The following logic flow ensures you select the correct glove material based on the operational context.
Figure 1: Decision logic for glove selection based on contact duration and permeation kinetics.[1]
Operational Protocol: Safe Handling Workflow
Trustworthiness: This protocol relies on "Check-Act-Verify" steps to prevent exposure before it happens.[1][2]
Phase A: Preparation
-
Engineering Check: Verify fume hood flow is operational. Sash should be at the certified working height (usually 18 inches).[1]
-
Solvent Segregation: Remove strong oxidizers and strong bases from the immediate work area to prevent incompatibility reactions (e.g., elimination reactions forming toxic alkenes).[1]
Phase B: Transfer & Weighing[1]
-
The "Drop" Factor: Chlorinated liquids often have high density and low surface tension, leading to "dripping" from pipette tips.[1]
-
Step 1: Use a positive displacement pipette or a glass syringe for transfers.[1] This prevents liquid from dripping due to air cushion expansion.[1]
-
Step 2: If weighing, place the balance inside the fume hood.[1] If the balance is external, weigh a closed container (tare capped vial -> add liquid in hood -> cap -> weigh outside).[1]
-
Step 3: Keep a "dry waste" beaker with a solvent-soaked wipe inside the hood to immediately wipe pipette tips after aspiration.[1]
Phase C: Reaction Setup
-
Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon reduces moisture uptake (hydrolysis risk) and excludes oxygen (flammability).[1]
-
Temperature Control: If heating above 60°C, use an oil bath with a thermal fuse. Never use an open flame.
Waste Management & Disposal
Disposal costs for halogenated solvents are significantly higher than non-halogenated solvents.[1][3] Proper segregation is critical for both safety and budget.[1]
Waste Stream Logic[1]
-
Stream A: Halogenated Solvents (Target Stream)
-
Contains: (2R)-3-chloro-2-methyl-1-propanol, DCM, Chloroform.[1]
-
Action: Collect in HDPE or Glass carboys. Label clearly as "HALOGENATED ORGANIC WASTE".
-
-
Stream B: Aqueous Waste [1]
-
Action: Do NOT mix with Stream A. Hydrolysis of the chloro-group can generate HCl over time, pressurizing the container.[1]
-
Figure 2: Segregation workflow to prevent cross-contamination and ensure regulatory compliance.
Emergency Response
Spill Cleanup (Minor < 100 mL)[1]
-
Alert: Announce the spill to lab mates.
-
PPE Upgrade: Don Silver Shield or Viton gloves if available.[1] If not, double-glove with fresh nitrile and plan for immediate changes.
-
Absorb: Use Vermiculite or Polypropylene pads .[1] Do not use paper towels alone, as they increase the surface area for evaporation without suppressing vapors.
-
Clean: Wipe the area with soap and water after bulk removal.[1]
-
Dispose: Place all spill debris into a sealed bag, then into the Halogenated Waste container.
First Aid
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][4] Do not use organic solvents (ethanol/acetone) to wash skin, as this enhances absorption of the chlorinated compound.[1]
-
Eye Contact: Flush with water for 15 minutes.[1][4] Seek medical attention immediately—corneal damage is a risk.
References
-
PubChem. (n.d.).[1] (2R)-3-chloro-2-methyl-1-propanol (Compound).[1][5] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link]
-
University of Washington EHS. (n.d.).[1] Halogenated Solvent Disposal Guidelines. Retrieved March 2, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
